molecular formula C11H12BrN5O B1674120 Hymenidin CAS No. 107019-95-4

Hymenidin

Cat. No.: B1674120
CAS No.: 107019-95-4
M. Wt: 310.15 g/mol
InChI Key: KHJREOQCERRAME-OWOJBTEDSA-N
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Description

Hymenidin has been reported in Stylissa carteri, Agelas nakamurai, and other organisms with data available.
serotonergic receptor antagonist from Okinawan marine sponge Hymeniacidon;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJREOQCERRAME-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107019-95-4
Record name Hymenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Isolation of Hymenidin from the Marine Sponge Hymeniacidon sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Hymenidin, a potent serotonergic receptor antagonist, from the marine sponge of the genus Hymeniacidon. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a putative signaling pathway, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites with significant potential for pharmaceutical development. The genus Hymeniacidon has been identified as a producer of various interesting compounds, including the bromine-containing pyrrole alkaloid, this compound. First isolated from an Okinawan marine sponge, Hymeniacidon sp., this compound (C₁₁H₁₂BrN₅O) has demonstrated potent antagonistic activity at serotonergic receptors, making it a molecule of interest for neurological and psychiatric research. This guide synthesizes the available scientific information to provide a detailed methodology for its isolation and purification.

Experimental Protocols

The isolation of this compound from the Hymeniacidon sponge is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic purification. The following protocols are based on established methodologies for the isolation of pyrrole alkaloids from marine sponges.

Collection and Preparation of Sponge Material
  • Collection: Specimens of Hymeniacidon sp. are collected by hand using SCUBA at depths typically ranging from 5 to 20 meters.

  • Preservation: Immediately after collection, the sponge material should be frozen at -20°C or lower to prevent enzymatic degradation of the bioactive compounds.

  • Preparation: The frozen sponge material is thawed, cut into small pieces, and then lyophilized (freeze-dried) to remove water, yielding a dry, brittle material that is easily ground into a fine powder.

Extraction
  • Solvent: The powdered sponge material is extracted exhaustively with methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃:MeOH, 1:1 v/v) at room temperature.

  • Procedure: The sponge powder is soaked in the solvent (e.g., 1 kg of powder in 5 L of solvent) and stirred for 24 hours. This process is repeated three times with fresh solvent to ensure complete extraction of the target compounds.

  • Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure: The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve:

    • n-Hexane: To remove nonpolar lipids and fats.

    • Ethyl Acetate (EtOAc): This fraction is often enriched with alkaloids of intermediate polarity, including this compound.

    • n-Butanol (n-BuOH): To isolate more polar compounds.

  • Fraction Collection: Each solvent layer is collected, and the solvent is evaporated under reduced pressure to yield the respective fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of chromatographic techniques.

  • Stationary Phase: Sephadex LH-20, a size-exclusion chromatography resin suitable for the separation of small organic molecules in organic solvents.

  • Mobile Phase: Methanol is a common eluent for this step.

  • Procedure: The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and loaded onto a pre-equilibrated Sephadex LH-20 column. The column is then eluted with methanol, and fractions are collected. The elution of compounds is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Column: A reverse-phase C18 column is typically used for the final purification of this compound.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is a common mobile phase system.

  • Procedure: The this compound-containing fractions from the Sephadex LH-20 column are pooled, concentrated, and then subjected to preparative or semi-preparative HPLC. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Step: The solvent from the collected HPLC fraction is evaporated to yield pure this compound. The purity of the final compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

While the original literature on this compound isolation does not provide exhaustive quantitative data, the following table presents a hypothetical summary based on typical yields for similar natural product isolations from marine sponges. These values should be considered as estimates and will vary depending on the specific collection site, season, and the precise experimental conditions.

Isolation StepStarting Material (Dry Weight)Fraction/Compound WeightYield (%)Purity (%)
Extraction 1000 g50 g (Crude Extract)5.0< 5
Solvent Partitioning 50 g (Crude Extract)10 g (EtOAc Fraction)20.0 (of crude)5-15
Sephadex LH-20 10 g (EtOAc Fraction)1 g (this compound-rich fraction)10.0 (of EtOAc)40-60
Preparative HPLC 1 g (this compound-rich fraction)100 mg (Pure this compound)10.0 (of rich fraction)> 98
Overall Yield 1000 g100 mg (Pure this compound)0.01> 98

Visualizations

This compound Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from the Hymeniacidon sponge.

Hymenidin_Isolation_Workflow Sponge Hymeniacidon sp. Collection Preparation Freezing & Lyophilization Sponge->Preparation Extraction Methanol Extraction Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Sephadex Sephadex LH-20 (Methanol) EtOAcFraction->Sephadex HymenidinRich This compound-Rich Fraction Sephadex->HymenidinRich HPLC Preparative HPLC (C18, ACN/H2O) HymenidinRich->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway of this compound Action

This compound is a known antagonist of serotonergic receptors. Most serotonin receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor and the putative point of inhibition by this compound. The specific serotonin receptor subtype targeted by this compound requires further investigation.

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane SerotoninReceptor Serotonin Receptor (GPCR) Gq Gq Protein SerotoninReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->SerotoninReceptor Binds & Activates This compound This compound This compound->SerotoninReceptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response CaRelease->CellularResponse PKC->CellularResponse

Caption: Putative mechanism of this compound action.

Conclusion

The isolation of this compound from the Hymeniacidon sponge presents a viable pathway for obtaining this pharmacologically active compound. The methodologies outlined in this guide, from collection and extraction to multi-step chromatographic purification, provide a robust framework for researchers. The provided quantitative estimates offer a benchmark for process optimization. Further research is warranted to elucidate the specific serotonin receptor subtype(s) targeted by this compound and to fully characterize its downstream signaling effects. Such studies will be crucial for realizing the full therapeutic potential of this intriguing marine natural product.

Hymenidin: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a brominated pyrrole-imidazole alkaloid originally isolated from the Okinawan marine sponge Hymeniacidon sp.. As a natural product, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound is recognized as a natural antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels[1]. Furthermore, it demonstrates inhibitory effects on key cellular kinases, including Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β), and has been shown to induce apoptosis in cancer cells[2][3][4]. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known signaling pathways of this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of drug delivery and formulation strategies.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂BrN₅O[2][3][4][5]
Molecular Weight 310.15 g/mol [2][3][5]
Exact Mass 309.0225 Da[3][5]
IUPAC Name N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[3][5]
CAS Number 107019-95-4[3][4][5]
Appearance Amorphous solid powder[3][6]
Purity ≥95% to >98% (as reported by commercial suppliers)[3][4][6]
Solubility Soluble in DMSO, ethanol, or methanol[3][6][7]
Calculated LogP 2.497[7]
Hydrogen Bond Donor Count 4[5][7]
Hydrogen Bond Acceptor Count 3[5][7]
Rotatable Bond Count 4[5][7]
InChI Key KHJREOQCERRAME-OWOJBTEDSA-N[3][5]
SMILES O=C(C1=CC(Br)=CN1)NC/C=C/C2=CN=C(N)N2[3]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and protected from light.[3][6]

Experimental Protocols

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a renewable source for this natural product and enabling the generation of analogues for structure-activity relationship studies[8][9]. A common synthetic strategy involves the use of an imidazo[1,2-a]pyrimidine derivative as a key intermediate. This approach circumvents the need for expensive guanidine reagents and complex protecting group manipulations, making the synthesis more efficient and scalable[8]. The general workflow involves the construction of the pyrrole and imidazole ring systems followed by their coupling to form the this compound backbone.

Purification and Analysis

Post-synthesis, the crude this compound product requires purification to achieve the high purity necessary for biological assays.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of this compound, yielding a purity of ≥97%[6].

  • Structural Identity Confirmation: The chemical structure and identity of the purified this compound are confirmed using standard analytical techniques:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule and confirm the connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition[6].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by interacting with multiple cellular targets. Its known mechanisms of action are visualized in the diagrams below.

Key Biological Targets and Cellular Effects

This compound's diverse biological effects stem from its ability to modulate the activity of several key proteins involved in neuronal signaling and cell cycle regulation. It acts as an antagonist at serotonergic receptors and an inhibitor of voltage-gated potassium channels, which are crucial for neuronal excitability[1]. Furthermore, this compound inhibits the kinases CDK5/p25 and GSK-3β, which are implicated in neurodegenerative diseases and cancer[4][6][10][11]. The inhibition of these kinases is also linked to its ability to induce apoptosis in cancer cells[2].

Hymenidin_Mechanism_of_Action This compound This compound Serotonergic_Receptors Serotonergic Receptors This compound->Serotonergic_Receptors Antagonist Potassium_Channels Voltage-Gated K+ Channels This compound->Potassium_Channels Inhibitor CDK5_GSK3B CDK5/p25 & GSK-3β This compound->CDK5_GSK3B Inhibitor Neuronal_Function Modulation of Neuronal Function Serotonergic_Receptors->Neuronal_Function Regulates Potassium_Channels->Neuronal_Function Regulates Apoptosis Cancer Cell Apoptosis CDK5_GSK3B->Apoptosis Induces

Figure 1: this compound's multifactorial mechanism of action.
General Workflow for Synthesis and Purification

The production of high-purity this compound for research and development follows a structured workflow. This begins with the chemical synthesis from precursor materials, followed by purification of the crude product, and finally, rigorous analytical confirmation of the structure and purity of the final compound.

Hymenidin_Synthesis_Workflow start Starting Materials (Imidazo[1,2-a]pyrimidine derivative) synthesis Multi-step Chemical Synthesis start->synthesis crude Crude this compound synthesis->crude purification Purification crude->purification hplc High-Performance Liquid Chromatography (HPLC) purification->hplc Method pure Pure this compound (≥95-98%) hplc->pure analysis Structural Analysis pure->analysis nmr_ms 1H-NMR & Mass Spectrometry analysis->nmr_ms Methods final Final Product nmr_ms->final

Figure 2: General workflow for this compound synthesis and quality control.

Conclusion

This compound is a marine-derived natural product with a compelling profile of biological activities. Its well-defined physicochemical properties and the availability of a total synthesis route make it an attractive molecule for further investigation in drug discovery and development. The multifaceted mechanism of action, targeting key proteins in neurotransmission and cell signaling, suggests its potential therapeutic application in neurological disorders and oncology. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound.

References

Hymenidin's Mechanism of Action in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hymenidin, a pyrrole-2-aminoimidazole alkaloid isolated from marine sponges of the Agelas genus, has emerged as a modulator of neuronal signaling. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as a selective inhibitor of specific voltage-gated potassium (Kv) channels. This inhibition directly impacts neuronal excitability and presents a potential avenue for therapeutic intervention in a range of neurological and immunological disorders. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Voltage-Gated Potassium Channels

The primary and most well-characterized mechanism of action of this compound in neuronal signaling is the direct inhibition of specific subtypes of the Kv1 family of voltage-gated potassium channels. These channels are crucial for regulating the resting membrane potential and the repolarization phase of the action potential in neurons. By blocking the outward flow of potassium ions (K+) through these channels, this compound can prolong the duration of the action potential and increase neuronal excitability.

This compound exhibits selectivity for certain Kv1 channel subtypes, primarily targeting Kv1.3, Kv1.4, Kv1.5, and Kv1.6, while showing less activity against Kv1.1 and Kv1.2 channels.[1] This selectivity is a critical aspect for potential therapeutic applications, as different Kv channel subtypes are expressed in various tissues and play distinct physiological roles.

Signaling Pathway Diagram

The following diagram illustrates the impact of this compound on neuronal signaling at the cellular level.

Hymenidin_Action_Potential cluster_membrane Neuronal Membrane ActionPotential Action Potential This compound This compound KvChannel Voltage-Gated K+ Channel (Kv1.3, Kv1.4, Kv1.5, Kv1.6) This compound->KvChannel Inhibits Prolonged_AP Prolonged Action Potential Increased Neuronal Excitability This compound->Prolonged_AP Leads to K_efflux K+ Efflux KvChannel->K_efflux Mediates Repolarization Repolarization Phase K_efflux->Repolarization Drives Repolarization->ActionPotential Shortens

This compound inhibits Kv channels, altering action potential.

Quantitative Data: Inhibitory Potency of this compound and Its Analogues

The inhibitory activity of this compound and its related compounds against various Kv channel subtypes has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

CompoundTarget ChannelIC50 (µM)Cell SystemReference
This compoundKv1.63.7Not Specified[2]
OroidinKv1.64.9Not Specified[2]
Analogue 6gKv1.31.4 - 6.1CHO Cells[1]
Analogue 6gKv1.41.4 - 6.1CHO Cells[1]
Analogue 6gKv1.51.4 - 6.1CHO Cells[1]
Analogue 6gKv1.61.4 - 6.1CHO Cells[1]

*Analogue 6g is (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide, a potent synthetic analogue of this compound.

Experimental Protocols

The primary method for determining the inhibitory effect of this compound on voltage-gated potassium channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

Automated Patch-Clamp Electrophysiology on CHO Cells
  • Objective: To determine the IC50 values of this compound and its analogues on specific Kv channel subtypes.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1 channel subtype of interest (e.g., Kv1.3, Kv1.5).

  • Methodology:

    • Cell Culture: CHO cells are cultured under standard conditions and harvested for the assay.

    • Cell Suspension: A single-cell suspension is prepared in an extracellular solution.

    • Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., IonWorks Quattro, QPatch) is used.

    • Cell Trapping and Sealing: Cells are captured by microfluidic channels, and a high-resistance "gigaseal" is formed between the cell membrane and the recording electrode.

    • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular environment and measurement of total current across the cell membrane.

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Kv channel currents. This typically involves holding the cell at a negative membrane potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

    • Compound Application: this compound or its analogues are applied at various concentrations to the extracellular solution.

    • Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The peak current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the automated patch-clamp electrophysiology experiment.

Patch_Clamp_Workflow Start Start Cell_Culture Culture CHO cells expressing target Kv channel Start->Cell_Culture Harvest_Cells Prepare single-cell suspension Cell_Culture->Harvest_Cells Load_System Load cells and solutions into automated patch-clamp system Harvest_Cells->Load_System Patching Achieve whole-cell patch-clamp configuration Load_System->Patching Record_Baseline Apply voltage protocol and record baseline K+ current Patching->Record_Baseline Apply_Compound Apply varying concentrations of this compound Record_Baseline->Apply_Compound Record_Inhibition Record K+ current in the presence of this compound Apply_Compound->Record_Inhibition Data_Analysis Analyze current inhibition and calculate IC50 value Record_Inhibition->Data_Analysis End End Data_Analysis->End

Workflow for automated patch-clamp electrophysiology.

Logical Relationship Diagram: From Target to Cellular Effect

The following diagram illustrates the logical progression from this compound's molecular target to its ultimate effect on neuronal function.

Logical_Flow This compound This compound Target Molecular Target: Voltage-Gated K+ Channels (Kv1.3, Kv1.4, Kv1.5, Kv1.6) This compound->Target Binds to Mechanism Molecular Mechanism: Direct Pore Blockade or Allosteric Modulation Target->Mechanism Results in Biophysical_Effect Biophysical Effect: Reduced K+ Efflux Mechanism->Biophysical_Effect Causes Cellular_Effect Cellular Effect: Prolonged Action Potential Repolarization Biophysical_Effect->Cellular_Effect Leads to Neuronal_Effect Neuronal Effect: Increased Neuronal Excitability Cellular_Effect->Neuronal_Effect Results in

Logical flow of this compound's neuronal action.

Conclusion and Future Directions

The primary mechanism of action of this compound in neuronal signaling is the selective inhibition of a subset of Kv1 family voltage-gated potassium channels. This activity leads to a modulation of the neuronal action potential and an increase in neuronal excitability. The available data provides a solid foundation for understanding its effects at the molecular and cellular levels.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the Kv channels.

  • Investigating potential off-target effects and downstream signaling consequences of prolonged Kv channel inhibition.

  • Evaluating the therapeutic potential of this compound and its more potent analogues in preclinical models of neurological and autoimmune disorders where Kv1.3 and other targeted channels are implicated.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the neuronal applications of this compound and its derivatives.

References

Hymenidin: A Marine-Derived Pyrrole-Imidazole Alkaloid with Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hymenidin, a brominated pyrrole-imidazole alkaloid originally isolated from marine sponges of the genera Hymeniacidon and Agelas, stands out as a compelling secondary metabolite with a range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its roles as a serotonergic receptor antagonist, a voltage-gated potassium channel inhibitor, and an inducer of apoptosis in cancer cells. This document details the quantitative data associated with its bioactivities, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Introduction

Marine sponges are a prolific source of unique secondary metabolites, many of which possess potent and selective biological activities. This compound is a prominent member of the pyrrole-imidazole alkaloids, a class of compounds that has garnered significant interest for its diverse pharmacological properties. First isolated from an Okinawan marine sponge of the genus Hymeniacidon, this compound has been identified as a novel antagonist of serotonergic receptors[1]. Subsequent research has expanded its bioactivity profile to include the inhibition of voltage-gated potassium channels and the induction of apoptosis in various cancer cell lines[2]. Its unique chemical structure and multifaceted biological effects make this compound a promising scaffold for the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is structurally related to other marine alkaloids such as oroidin and clathrodin, all sharing a common pyrrole-2-aminoimidazole core. The chemical formula for this compound is C₁₁H₁₂BrN₅O.

IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide

Biological Activities and Quantitative Data

This compound exhibits at least three primary biological activities that are of significant interest for therapeutic development. The following sections summarize these activities and present the available quantitative data in a structured format.

Voltage-Gated Potassium Channel Inhibition

This compound has been identified as an inhibitor of voltage-gated potassium (Kv) channels. A study by Zidar et al. (2017) evaluated the inhibitory effects of this compound and its analogues on six isoforms of the Kv1 subfamily (Kv1.1-Kv1.6)[3][4]. While many of its synthetic analogues showed potent inhibition, this compound itself displayed moderate activity, particularly against the Kv1.6 channel.

Target ChannelThis compound IC₅₀ (nM)Reference
Kv1.63700[5]

Note: IC₅₀ values for this compound against Kv1.1, Kv1.2, Kv1.3, Kv1.4, and Kv1.5 are not explicitly detailed in the available literature, which focused on more potent synthetic analogues.

Serotonergic Receptor Antagonism

The initial discovery of this compound highlighted its potent antagonism of serotonergic receptors. In a study by Kobayashi et al. (1986), this compound was shown to inhibit serotonin-induced contractions in the rabbit aorta[1]. While a specific IC₅₀ value is not provided in the abstract of the original publication, its activity was described as potent.

AssayEffectOrganism/TissueReference
Serotonin-induced muscle contractionAntagonismRabbit aorta[1]
Apoptosis Induction in Cancer Cells

This compound and its analogues have been demonstrated to induce apoptosis in human cancer cell lines. A study by Tomašič et al. (2015) investigated the apoptosis-inducing activities of these compounds in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells[6]. While the study focused on structure-activity relationships of a series of analogues, it provides the context for this compound's pro-apoptotic effects. The specific percentage of apoptosis induced by this compound at defined concentrations and time points is not detailed in the available abstracts, but its role as an apoptosis inducer is established.

Cell LineActivityKey FindingsReference
HepG2Apoptosis InductionAnalogues of this compound induce apoptosis.[6]
THP-1Apoptosis InductionAnalogues of this compound induce apoptosis.[6]

Signaling Pathways

The diverse biological activities of this compound are a result of its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Serotonergic Receptor Antagonism Pathway

As a serotonergic receptor antagonist, this compound likely competitively binds to serotonin receptors, preventing the downstream signaling typically initiated by serotonin (5-HT). This would inhibit G-protein activation and the subsequent production of second messengers like cAMP or IP₃/DAG, depending on the specific receptor subtype.

Serotonin_Antagonism cluster_membrane Cell Membrane Receptor Serotonin Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds This compound This compound This compound->Receptor Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 1: this compound's antagonism of serotonin receptor signaling.
Voltage-Gated Potassium Channel Inhibition Pathway

By blocking voltage-gated potassium channels, this compound disrupts the flow of K⁺ ions across the cell membrane. This can lead to membrane depolarization, which alters cellular excitability and can trigger downstream events, including the opening of voltage-gated calcium channels and subsequent cellular responses.

Potassium_Channel_Inhibition cluster_membrane Cell Membrane Kv_Channel Voltage-Gated Potassium Channel (Kv) Depolarization Membrane Depolarization Kv_Channel->Depolarization Leads to This compound This compound This compound->Kv_Channel Blocks K_ion Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Cellular_Response Cellular Response Ca_Influx->Cellular_Response Triggers

Figure 2: Inhibition of voltage-gated potassium channels by this compound.
Apoptosis Induction Pathway

This compound-induced apoptosis is likely mediated through the activation of caspases, the central executioners of programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The activation of initiator caspases (e.g., caspase-8 or -9) leads to a cascade that activates executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and apoptotic cell death.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Death_Receptor Death Receptor This compound->Death_Receptor May activate Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Figure 3: Potential apoptotic pathways induced by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques and can be adapted for the specific experimental conditions required for studying this compound.

Automated Patch Clamp Electrophysiology for Kv Channel Inhibition

This protocol is for determining the inhibitory effect of this compound on voltage-gated potassium channels expressed in a suitable cell line (e.g., CHO or HEK cells) using an automated patch-clamp system.

Workflow Diagram:

Patch_Clamp_Workflow Cell_Culture 1. Culture cells expressing target Kv channel Cell_Prep 2. Harvest and prepare cell suspension Cell_Culture->Cell_Prep Loading 3. Load cells onto patch clamp chip Cell_Prep->Loading Sealing 4. Achieve giga-seal whole-cell configuration Loading->Sealing Baseline 5. Record baseline Kv channel currents Sealing->Baseline Compound_App 6. Apply this compound (or vehicle control) Baseline->Compound_App Post_Compound 7. Record currents in the presence of this compound Compound_App->Post_Compound Analysis 8. Analyze current inhibition and calculate IC50 Post_Compound->Analysis

Figure 4: Workflow for automated patch clamp electrophysiology.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Kv1.x channel of interest in appropriate media and conditions.

  • Cell Preparation: On the day of the experiment, harvest cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend in the appropriate extracellular solution for the patch-clamp system at a density of 1-2 x 10⁶ cells/mL.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.

  • Automated Patch Clamp Procedure:

    • Load the cell suspension and solutions into the automated patch-clamp instrument.

    • Initiate the automated process of cell capture, sealing, and whole-cell configuration.

    • Apply a voltage protocol to elicit Kv channel currents. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

    • Record baseline currents.

    • Apply a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control to the cells.

    • After a sufficient incubation period, record the currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Serotonin Receptor Antagonism Assay (Isolated Rabbit Aorta)

This protocol describes a classic pharmacological preparation to assess the antagonistic effect of this compound on serotonin-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a New Zealand White rabbit.

    • Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into helical strips (e.g., 2 mm wide and 15 mm long).

  • Organ Bath Setup:

    • Mount the aortic strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the strips to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with solution changes every 15 minutes.

  • Experimental Procedure:

    • Obtain a cumulative concentration-response curve for serotonin (e.g., 1 nM to 100 µM) to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline tension.

    • Incubate the tissues with a specific concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).

    • In the continued presence of this compound, obtain a second cumulative concentration-response curve for serotonin.

    • Repeat this procedure with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response to serotonin alone) against the logarithm of the serotonin concentration for each this compound concentration.

    • Analyze the data using a Schild plot to determine the pA₂ value, which provides a measure of the affinity of the antagonist for the receptor.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the method for quantifying apoptosis in HepG2 or THP-1 cells treated with this compound.

Workflow Diagram:

Apoptosis_Workflow Cell_Culture 1. Culture HepG2 or THP-1 cells Treatment 2. Treat cells with this compound (various concentrations and time points) Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Wash 4. Wash cells with PBS Harvest->Wash Staining 5. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI Wash->Staining Incubation 6. Incubate in the dark Staining->Incubation Flow_Cytometry 7. Analyze by flow cytometry Incubation->Flow_Cytometry Quantification 8. Quantify viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Quantification

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 or THP-1 cells in the recommended medium and conditions.

    • Seed the cells in 6-well plates at an appropriate density.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control for different time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium). For adherent cells like HepG2, use trypsinization.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot of FITC (Annexin V) fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V⁻/PI⁻): Viable cells

      • Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

      • Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

      • Upper-left (Annexin V⁻/PI⁺): Necrotic cells

Conclusion

This compound is a marine-derived secondary metabolite with a compelling and diverse pharmacological profile. Its ability to act as a serotonergic receptor antagonist, a voltage-gated potassium channel inhibitor, and an inducer of apoptosis underscores its potential as a lead compound for the development of new therapeutics for a range of diseases, including neurological disorders and cancer. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's bioactivities, offering detailed experimental protocols for its study, and visualizing the underlying signaling pathways. Further research to fully elucidate the quantitative aspects of its activities and its precise mechanisms of action is warranted to unlock the full therapeutic potential of this fascinating marine natural product.

References

Hymenidin: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Hymenidin, a marine-derived natural product, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound's core chemical properties, including its molecular formula and CAS number, and delves into its known biological functions and associated signaling pathways.

Core Chemical and Physical Properties

This compound is a pyrrole-imidazole alkaloid originally isolated from marine sponges. Its fundamental chemical identifiers are crucial for researchers in chemical synthesis, drug design, and experimental reproducibility.

PropertyValueSource
Molecular Formula C11H12BrN5O[1][2][3]
CAS Number 107019-95-4[1][2][3]
Molecular Weight 310.16 g/mol [1]
IUPAC Name N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[1][3]
Alternate Names Hymenidine, 2-Debromooroidin[2]
Appearance Solid powder[1]
Purity ≥95%[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary reported activities include:

  • Serotonergic Receptor Antagonism: this compound was first identified as a novel antagonist of serotonergic receptors[4].

  • Inhibition of Voltage-Gated Potassium Channels: It has been shown to inhibit voltage-gated potassium channels[4][5].

  • Anticancer Properties: this compound induces apoptosis in cancer cells, with studies demonstrating its effects on human HepG2 and THP-1 cancer cells[4][6].

  • Kinase Inhibition: It also acts as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β)[1][2][7].

The diverse biological activities of this compound suggest its interaction with multiple cellular signaling pathways. The inhibition of kinases like CDK5 and GSK-3β, for example, points to its potential role in modulating pathways related to cell cycle regulation, neuronal function, and metabolism.

Experimental Protocols

The total synthesis of this compound and its analogs has been a subject of research to enable further biological evaluation and structure-activity relationship studies. Several synthetic routes have been developed, with a notable approach involving the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the use of expensive reagents and complex protection strategies, making it amenable to larger-scale synthesis[6][8][9].

A general workflow for the synthesis of this compound, based on published literature, can be conceptualized as follows:

G A Starting Materials (e.g., Imidazo[1,2-a]pyrimidine derivative) B Multi-step Synthesis (Functional group manipulations, coupling reactions) A->B C Purification (e.g., Chromatography) B->C D This compound C->D G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor GSK3B GSK-3β Receptor->GSK3B Downstream Downstream Effectors GSK3B->Downstream Phosphorylation This compound This compound This compound->GSK3B Inhibition

References

Hymenidin Structural Analogues and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenidin, a pyrrole-2-aminoimidazole marine alkaloid originally isolated from sponges of the genus Agelas, and its structural analogues have emerged as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of this compound analogues and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their cellular effects and potential therapeutic applications.

Core Structure and Synthesis

This compound and its related compounds, such as oroidin and clathrodin, share a common structural scaffold consisting of a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.[1] The synthesis of these natural products and their analogues has been a subject of significant interest, with various strategies developed to achieve efficient and scalable production.

A common synthetic approach involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the use of expensive guanidine reagents and laborious olefination steps, making it amenable to scale-up and further functionalization of the core structure.[2][3]

General Synthetic Workflow

The synthesis generally proceeds through the construction of the key imidazo[1,2-a]pyrimidine intermediate, followed by its conversion to the desired pyrrole-2-aminoimidazole alkaloid.

G A Starting Materials (e.g., halo-ketones, pyridines) B Construction of Imidazo[1,2-a]pyrimidine Core A->B C Functional Group Interconversion B->C D Coupling with Pyrrole Moiety C->D E Final Product (this compound Analogue) D->E

Caption: Generalized synthetic workflow for this compound analogues.

Biological Activities and Therapeutic Potential

This compound analogues have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition

A significant area of investigation for this compound-related compounds is their activity as kinase inhibitors. Hymenialdisine, a structurally related marine natural product, and its analogues have shown potent inhibition of several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and checkpoint kinases (Chk1 and Chk2).[4][5] This inhibitory profile suggests potential applications in oncology and neurodegenerative diseases.[6]

Table 1: Kinase Inhibitory Activity of Hymenialdisine Analogues

CompoundTarget KinaseIC50 (µM)Reference
HymenialdisineCDK1/cyclin B0.035[5]
HymenialdisineCDK5/p250.02[5]
HymenialdisineGSK-3α/β0.01[5]
HymenialdisineChk10.15[5]
Indoloazepinone DerivativeChk1, Chk2Potent (exact values not specified)[5]
Voltage-Gated Potassium (Kv) Channel Inhibition

This compound, oroidin, clathrodin, and their synthetic analogues have been identified as inhibitors of voltage-gated potassium channels, particularly isoforms of the Kv1 subfamily.[7][8] The most potent analogues exhibit IC50 values in the low micromolar to sub-micromolar range against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, while showing selectivity against Kv1.1 and Kv1.2.[7][8] This activity makes them promising leads for the development of therapeutics for autoimmune diseases and certain neurological disorders.

Table 2: Inhibitory Activity of this compound Analogues against Kv Channels

CompoundTarget ChannelIC50 (µM)Assay SystemReference
(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g)Kv1.31.4 - 6.1CHO cells[7][8]
(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g)Kv1.41.4 - 6.1CHO cells[7][8]
(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g)Kv1.51.4 - 6.1CHO cells[7][8]
(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g)Kv1.61.4 - 6.1CHO cells[7][8]
Analogue 6gKv1.3-Kv1.6< 1Xenopus laevis oocytes[7][8]
Anticancer Activity and Apoptosis Induction

Several analogues of oroidin, clathrodin, and this compound have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukaemia (THP-1).[9] Indole-based derivatives were identified as particularly potent inducers of apoptosis, with EC50 values in the low micromolar range.[9]

Table 3: Apoptosis-Inducing Activity of Oroidin Analogues in Cancer Cells

CompoundCell LineEC50 (µM)Reference
Indole-based analogue 24cHepG2Low micromolar[9]
Indole-based analogue 28cHepG2Low micromolar[9]
Indole-based analogue 29cHepG2Low micromolar[9]
Indole-based analogue 34cHepG2Low micromolar[9]
Indole-based analogue 24cTHP-1Low micromolar[9]
Indole-based analogue 28cTHP-1Low micromolar[9]
Indole-based analogue 29cTHP-1Low micromolar[9]
Indole-based analogue 34cTHP-1Low micromolar[9]

Mechanism of Action: Signaling Pathways

The diverse biological activities of this compound analogues stem from their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of the Ras-MAPK Signaling Cascade

Hymenialdisines have been identified as novel kinase inhibitors that can target the Ras-MAPK signaling cascade.[10] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_0 Ras-MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Hymenialdisine Analogue Hymenialdisine Analogue Hymenialdisine Analogue->Raf Inhibition Hymenialdisine Analogue->MEK Inhibition

Caption: Inhibition of the Ras-MAPK signaling pathway.

Experimental Protocols

Automated Patch Clamp Electrophysiology Assay for Kv Channel Inhibition

This protocol is adapted from studies evaluating the inhibitory effects of this compound analogues on Kv channels expressed in Chinese Hamster Ovary (CHO) cells.[7][8]

Objective: To determine the IC50 values of test compounds against specific Kv channel isoforms.

Materials:

  • CHO cells stably expressing the Kv channel of interest.

  • Cell culture medium and reagents.

  • Automated patch clamp system (e.g., QPatch).

  • Extracellular and intracellular recording solutions.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Culture CHO cells expressing the target Kv channel to the appropriate confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension.

  • System Preparation: Prime the automated patch clamp system with the appropriate extracellular and intracellular solutions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the extracellular solution.

  • Data Acquisition:

    • Cells are captured on the measurement plate, and gigaseals are formed.

    • The whole-cell configuration is established.

    • A voltage protocol is applied to elicit Kv channel currents.

    • Baseline currents are recorded before the application of the test compound.

    • The test compound is applied at various concentrations, and the resulting inhibition of the Kv channel current is recorded.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each compound concentration.

    • The concentration-response data are fitted to a logistical equation to determine the IC50 value.

G A CHO Cell Culture (Kv Channel Expression) B Cell Suspension Preparation A->B C Automated Patch Clamp System Setup B->C E Data Acquisition (Current Measurement) C->E D Compound Dilution D->C F Data Analysis (IC50 Determination) E->F

Caption: Workflow for automated patch clamp assay.

Conclusion and Future Directions

This compound and its structural analogues represent a versatile and potent class of natural product-inspired compounds. Their ability to modulate key cellular targets such as kinases and ion channels underscores their significant therapeutic potential. The low micromolar to sub-micromolar activity of some analogues, coupled with favorable molecular weights, makes them excellent starting points for further lead optimization.[7][8] Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in-depth preclinical evaluation to translate their promising in vitro activities into tangible therapeutic outcomes. The development of more efficient and diverse synthetic methodologies will also be crucial for exploring a wider chemical space and unlocking the full potential of this fascinating class of marine alkaloids.

References

Methodological & Application

Hymenidin Total Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative insights into the synthetic pathways and experimental protocols for the marine alkaloid Hymenidin, tailored for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the total synthesis of this compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges. The synthetic methodology detailed herein is based on the work of Rasapalli and colleagues, who developed an efficient route via an imidazo[1,2-a]pyrimidine intermediate. This approach offers a scalable and adaptable strategy for the synthesis of this compound and its analogs for further investigation into their biological activities.

Data Presentation: Quantitative Summary of this compound Total Synthesis

The following table summarizes the key quantitative data for the total synthesis of this compound, providing a concise overview of the efficiency of each step in the synthetic route.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Michael AdditionPhthalimide2-(4-oxopentyl)isoindoline-1,3-dioneMethyl vinyl ketone, Et3N, CH2Cl2, rt, 12 h95
2Bromination2-(4-oxopentyl)isoindoline-1,3-dione2-(3-bromo-4-oxopentyl)isoindoline-1,3-dioneCuBr2, EtOAc/CHCl3, reflux, 12 h85
3Condensation2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidine2-aminopyrimidine, NaHCO3, EtOH, reflux, 12 h80
4Formylation3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidine(E)-N'-(3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamideDMF-DMA, MeOH, 80 °C, 4 h82
5Deprotection (Phthalimide)(E)-N'-(3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamide(E)-N'-(3-(2-aminoethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamideHydrazine hydrate, EtOH, reflux, 4 h90
6Amide Coupling(E)-N'-(3-(2-aminoethyl)-2-methylimidazo[1,2-a]pyrimidin-7-yl)-N,N-dimethylformimidamideAmide Intermediate4-bromo-1H-pyrrole-2-carbonyl chloride, Et3N, CH2Cl2, 0 °C to rt, 12 h75
7Deprotection (Imidazo[1,2-a]pyrimidine) and CyclizationAmide IntermediateThis compoundHydrazine hydrate, EtOH, reflux, 12 h; then HCl60

Experimental Workflow and Synthetic Strategy

The total synthesis of this compound is strategically designed to construct the core pyrrole-imidazole scaffold through a convergent approach. The key features of this methodology include the formation of a key imidazo[1,2-a]pyrimidine intermediate, which serves as a masked 2-aminoimidazole, followed by its elaboration and final deprotection to yield the natural product.

G A Phthalimide B 2-(4-oxopentyl)isoindoline-1,3-dione A->B Michael Addition C 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione B->C Bromination E Imidazo[1,2-a]pyrimidine Intermediate C->E Condensation D 2-Aminopyrimidine D->E F Formylated Intermediate E->F Formylation G Aminoethyl Intermediate F->G Phthalimide Deprotection I Amide Intermediate G->I Amide Coupling H 4-bromo-1H-pyrrole-2-carbonyl chloride H->I J This compound I->J Final Deprotection & Cyclization

Caption: Total synthesis workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the total synthesis of this compound.

Step 1: Synthesis of 2-(4-oxopentyl)isoindoline-1,3-dione

To a solution of phthalimide (1.0 eq) in CH2Cl2 was added triethylamine (1.2 eq). The mixture was stirred at room temperature for 10 minutes, followed by the dropwise addition of methyl vinyl ketone (1.1 eq). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with water and the organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 2-(4-oxopentyl)isoindoline-1,3-dione.

Step 2: Synthesis of 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione

A mixture of 2-(4-oxopentyl)isoindoline-1,3-dione (1.0 eq) and CuBr2 (2.2 eq) in a 1:1 mixture of EtOAc/CHCl3 was refluxed for 12 hours. The reaction mixture was then cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography to yield 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione.

Step 3: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate

A mixture of 2-(3-bromo-4-oxopentyl)isoindoline-1,3-dione (1.0 eq), 2-aminopyrimidine (1.1 eq), and NaHCO3 (2.5 eq) in ethanol was refluxed for 12 hours. After cooling, the solvent was removed under reduced pressure, and the residue was partitioned between water and EtOAc. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by column chromatography.

Step 6: Amide Coupling

To a solution of the aminoethyl intermediate (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0 °C was added a solution of 4-bromo-1H-pyrrole-2-carbonyl chloride (1.1 eq) in CH2Cl2 dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NaHCO3 solution. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by column chromatography.

Step 7: Final Deprotection and Cyclization to this compound

A solution of the amide intermediate (1.0 eq) and hydrazine hydrate (10 eq) in ethanol was refluxed for 12 hours. The solvent was evaporated, and the residue was treated with 2N HCl and stirred at room temperature for 2 hours. The reaction mixture was then basified with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by preparative HPLC to afford this compound.

Biological Activity of this compound

This compound has been identified as a bioactive marine natural product with several notable pharmacological activities. It acts as a serotonergic receptor antagonist, an inhibitor of voltage-gated potassium channels, and an inducer of apoptosis in cancer cells. These activities make this compound an interesting lead compound for drug discovery and development.

G This compound This compound Blockade1 Antagonism This compound->Blockade1 Blockade2 Inhibition This compound->Blockade2 Induction Induction This compound->Induction Serotonin_Receptor Serotonergic Receptor Potassium_Channel Voltage-gated K+ Channel Apoptosis_Pathway Apoptosis Pathway Blockade1->Serotonin_Receptor Blockade2->Potassium_Channel Induction->Apoptosis_Pathway

Caption: Biological activities of this compound.

Hymenidin Binding Affinity to Serotonergic Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a bromine-containing pyrrole alkaloid originally isolated from the Okinawan marine sponge Hymeniacidon sp. Early research identified this compound as a potent antagonist of serotonergic receptors[1]. Serotonin (5-hydroxytryptamine or 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and neuropsychiatric processes. As such, molecules that interact with these receptors are of significant interest in drug discovery and development.

This document provides an overview of the current knowledge on this compound's interaction with serotonergic receptors, a detailed protocol for determining its binding affinity, and a summary of the relevant signaling pathways.

Data Presentation: this compound Binding Affinity

A comprehensive search of the scientific literature, including the original 1986 publication by Kobayashi et al. that first described this compound as a serotonergic antagonist, did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at various serotonergic receptor subtypes. The initial characterization described it as a "potent antagonist," but the precise affinity for individual 5-HT receptor subtypes remains to be publicly documented.

To facilitate further research and characterization of this compound's pharmacological profile, the following sections provide a detailed protocol for determining these crucial binding parameters.

Experimental Protocols

Determination of this compound Binding Affinity to Serotonergic Receptors using a Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for a specific serotonergic receptor subtype (e.g., 5-HT2A) expressed in a cell membrane preparation. The principle of this assay is the competition between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound (this compound).

Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human serotonergic receptor of interest (e.g., HEK293 cells expressing h5-HT2A).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., unlabeled Ketanserin or Mianserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target serotonergic receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL. The optimal concentration should be determined empirically.

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10-11 M to 10-4 M).

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and the cell membrane preparation.

      • Non-specific Binding: Non-specific binding control (at a concentration >100-fold its Ki), radioligand, and the cell membrane preparation.

      • Competition: this compound dilution, radioligand, and the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow receptor_source Receptor Source (e.g., 5-HT2A expressing cells) incubation Incubation in 96-well plate receptor_source->incubation radioligand Radioligand ([3H]-Ketanserin) radioligand->incubation This compound This compound (Test Compound) This compound->incubation nsb_control Non-specific Binding Control nsb_control->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 determination) counting->data_analysis ki_calculation Ki Calculation (Cheng-Prusoff) data_analysis->ki_calculation

Caption: Radioligand binding assay workflow.

serotonergic_signaling ht1 5-HT1 (Gi/o-coupled) ac_inhibition ↓ Adenylyl Cyclase ↓ cAMP ht1->ac_inhibition ht2 5-HT2 (Gq/11-coupled) plc_activation ↑ Phospholipase C ↑ IP3 & DAG ↑ Intracellular Ca2+ ht2->plc_activation ht4_6_7 5-HT4, 5-HT6, 5-HT7 (Gs-coupled) ac_stimulation ↑ Adenylyl Cyclase ↑ cAMP ht4_6_7->ac_stimulation ht3 5-HT3 (Ligand-gated ion channel) cation_influx Cation Influx (Na+, K+) Fast Depolarization ht3->cation_influx

Caption: Major serotonergic signaling pathways.

Discussion of Serotonergic Signaling Pathways

As the specific serotonergic receptor subtype(s) with which this compound interacts have not been fully elucidated, an understanding of the major signaling pathways of the 5-HT receptor families is crucial for predicting its potential physiological effects.

  • 5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade generally leads to inhibitory neurotransmission.

  • 5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C, typically leading to excitatory cellular responses.

  • 5-HT3 Receptors: This receptor is unique among the 5-HT receptors as it is a ligand-gated ion channel. The binding of serotonin directly opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+), which causes rapid depolarization of the neuronal membrane and excitatory neurotransmission.

  • 5-HT4, 5-HT6, and 5-HT7 Receptors: These receptor subtypes are all coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A. This pathway is generally associated with excitatory neurotransmission.

Given that this compound is an antagonist, its binding to any of these receptors would be expected to block the effects of endogenous serotonin, thereby inhibiting the respective signaling pathways. The specific physiological outcome would depend on the receptor subtype(s) it targets and the tissues in which those receptors are expressed. Further research using the protocols outlined above is necessary to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Application Note: Hymenidin Protocol for In Vitro Cancer Cell Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hymenidin is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Hymenacidon. Marine natural products, particularly alkaloids, are a rich source of novel chemical structures with potent biological activities. Several marine alkaloids have demonstrated significant anticancer properties, often by inducing programmed cell death, or apoptosis, in tumor cells.[1] The evasion of apoptosis is a key hallmark of cancer, making the discovery of pro-apoptotic agents a critical goal in oncology research.[2]

This application note provides a comprehensive set of protocols to assess the pro-apoptotic potential of this compound on in vitro cancer cell models. The described assays are designed to quantify cytotoxicity, detect key morphological and biochemical markers of apoptosis, and elucidate the potential underlying signaling pathways.

Proposed Mechanism of Action

While the precise apoptotic signaling pathway for this compound is still under investigation, many marine alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[4] A plausible mechanism involves this compound inducing mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a cascade of cysteine proteases known as caspases, ultimately leading to the execution of apoptosis.[4][5]

Specifically, this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] An increased Bax/Bcl-2 ratio promotes mitochondrial dysfunction, cytochrome c release, and the activation of initiator caspase-9 and executioner caspase-3.[6] Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5]

G cluster_stimulus Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Blebbing) Casp3->Apoptosis cPARP Cleaved PARP cPARP->Apoptosis Contributes to

Caption: Proposed intrinsic pathway for this compound-induced apoptosis.

Data Presentation

The following tables present representative data obtained from treating various cancer cell lines with this compound for 48 hours. These values are for illustrative purposes to demonstrate expected outcomes from the subsequent protocols.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting a biological function.[7] Lower IC₅₀ values indicate higher potency.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.4 ± 2.1
MCF-7Breast Adenocarcinoma18.9 ± 1.5
HCT116Colorectal Carcinoma32.1 ± 3.5
U937Histiocytic Lymphoma15.6 ± 1.8

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Flow cytometry analysis after staining with Annexin V and Propidium Iodide (PI) distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Data represents the percentage of cells in each quadrant after treatment with the respective IC₅₀ concentration of this compound.

Cell Line% Viable (Annexin V⁻/PI⁻)% Early Apoptosis (Annexin V⁺/PI⁻)% Late Apoptosis (Annexin V⁺/PI⁺)
A54948.235.114.5
MCF-745.539.812.1
HCT11651.329.516.8
U97341.742.613.9

Experimental Protocols

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Add Solubilization Solution (e.g., DMSO) C->D E 5. Measure Absorbance (~570 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[7]

This flow cytometry-based assay is a widely used method for detecting apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

G cluster_workflow Annexin V/PI Staining Workflow A 1. Treat Cells with This compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound (e.g., IC₅₀ value) for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[10] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the cleavage of caspase-3 and PARP, and the expression of Bcl-2 family proteins.[6]

G cluster_workflow Western Blot Workflow for Apoptosis Markers A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection & Imaging F->G

Caption: Workflow for detecting apoptotic proteins by Western Blot.

Protocol:

  • Sample Preparation: After treatment with this compound, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis markers. Recommended antibodies include:

    • Cleaved Caspase-3

    • Cleaved PARP

    • Bax

    • Bcl-2

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control.

This is a fluorometric or colorimetric assay to quantify the activity of key executioner caspases. The assay uses a synthetic substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or chromogenic molecule.[11]

G cluster_workflow Caspase Activity Assay Workflow A 1. Treat Cells with This compound in 96-well plate B 2. Lyse Cells A->B C 3. Add Caspase-3/7 Substrate (e.g., Ac-DEVD-pNA) B->C D 4. Incubate at 37°C (1-2 hours) C->D E 5. Measure Signal (Absorbance or Fluorescence) D->E

Caption: Workflow for quantifying caspase-3/7 activity.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After treatment, add a lysis buffer to each well and incubate on ice for 10-15 minutes to release cellular contents.

  • Substrate Addition: Prepare a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection). Add this to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (at ~405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

References

Application Notes and Protocols: Electrophysiological Recording of Hymenidin on Kv Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrophysiological characterization of Hymenidin and its analogues on voltage-gated potassium (Kv) channels. The protocols detailed below are intended to offer a starting point for investigating the inhibitory effects of these compounds on specific Kv channel isoforms, which are crucial regulators of cellular excitability and have emerged as significant therapeutic targets in various diseases, including autoimmune disorders and cardiovascular conditions.

Introduction

This compound, a pyrrole-imidazole alkaloid isolated from marine sponges of the Agelas genus, along with its synthetic analogues, has demonstrated inhibitory activity against several isoforms of the Kv1 subfamily of voltage-gated potassium channels.[1][2] Understanding the specific interactions between this compound and Kv channels is pivotal for the development of novel and selective channel modulators. Electrophysiological techniques, such as automated patch-clamp and two-electrode voltage clamp, are essential tools for characterizing these interactions with high precision.

This document outlines detailed protocols for assessing the effects of this compound on Kv1.3 channels expressed in Chinese Hamster Ovary (CHO) cells and Kv1.5 channels expressed in Xenopus laevis oocytes. Additionally, it summarizes the known signaling pathways modulated by the inhibition of these channels and presents the available quantitative data for this compound analogues.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of a potent synthetic analogue of this compound against various Kv1 channel isoforms. This data is crucial for understanding the selectivity profile of the compound.

CompoundKv1.3 IC50 (µM)Kv1.4 IC50 (µM)Kv1.5 IC50 (µM)Kv1.6 IC50 (µM)SelectivityReference
(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide1.4 - 6.11.4 - 6.11.4 - 6.11.4 - 6.1Selective against Kv1.1 and Kv1.2[1][2]

Signaling Pathways

Inhibition of specific Kv channels by compounds like this compound can have significant downstream effects on cellular signaling cascades.

Kv1.3 Inhibition in T-Lymphocytes

Kv1.3 channels play a critical role in regulating the membrane potential of T-lymphocytes. Their inhibition can disrupt Ca2+ signaling, which is essential for T-cell activation and proliferation.[3][4] This makes Kv1.3 a promising target for immunosuppressive therapies.[4][5] The blockade of Kv1.3 leads to a reduction in the driving force for Ca2+ influx, thereby inhibiting the calcineurin/NFAT signaling pathway and subsequent production of pro-inflammatory cytokines such as IFN-γ and TNF, as well as Granzyme B secretion in CD8+ T effector memory cells.[3][4][6]

Kv1_3_Signaling This compound This compound Kv1_3 Kv1.3 Channel This compound->Kv1_3 Inhibits Membrane_Depolarization Membrane Depolarization Kv1_3->Membrane_Depolarization Maintains Hyperpolarization Ca_Influx Reduced Ca2+ Influx Membrane_Depolarization->Ca_Influx Reduces Driving Force For Calcineurin Calcineurin Activation ↓ Ca_Influx->Calcineurin NFAT NFAT Dephosphorylation ↓ Calcineurin->NFAT Gene_Transcription Pro-inflammatory Gene Transcription ↓ NFAT->Gene_Transcription Nuclear Translocation Cytokines IFN-γ, TNF, ILs ↓ Gene_Transcription->Cytokines Proliferation T-Cell Proliferation ↓ Gene_Transcription->Proliferation

Kv1.3 inhibition signaling cascade in T-lymphocytes.
Regulation of Kv1.5 Channels

The function and cell surface expression of Kv1.5 channels are subject to complex regulation by various signaling pathways. Protein Kinase C (PKC) activation has been shown to induce the endocytic degradation of Kv1.5 channels, thereby reducing their density at the plasma membrane.[7] Furthermore, the inhibitory effects of some molecules on Kv1.5 can be mediated through S-nitrosylation, a process that requires the formation of nitric oxide (NO).[1]

Kv1_5_Regulation cluster_pkc PKC-mediated Degradation cluster_no S-Nitrosylation-mediated Inhibition PKC Protein Kinase C (PKC) Kv1_5_Degradation Kv1.5 Endocytosis & Lysosomal Degradation PKC->Kv1_5_Degradation Induces Kv1_5_Surface Reduced Surface Expression of Kv1.5 Kv1_5_Degradation->Kv1_5_Surface H2S H2S NO_Synthase NO Synthase H2S->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces Kv1_5_Inhibition Kv1.5 S-Nitrosylation (Inhibition) NO->Kv1_5_Inhibition

Regulatory pathways of the Kv1.5 channel.

Experimental Protocols

The following protocols provide a framework for the electrophysiological evaluation of this compound on Kv1.3 and Kv1.5 channels.

Protocol 1: Automated Patch-Clamp Electrophysiology on CHO-Kv1.3 Cells

This protocol is designed for high-throughput screening of this compound and its analogues on a stable CHO cell line expressing human Kv1.3.

1. Cell Culture and Preparation:

  • Culture CHO-K1 cells stably expressing human Kv1.3 in F-12 HAM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
  • For experiments, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
  • Resuspend cells in the external solution at a density of 1-2 x 10^6 cells/mL.

2. Solutions:

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
  • External Solution (in mM): 138 NaCl, 2.67 KCl, 0.9 CaCl2, 0.5 MgCl2, 1.47 KH2PO4, 8.1 Na2HPO4. Adjust pH to 7.4 with NaOH.[8]
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.

3. Automated Patch-Clamp Procedure (e.g., using Qube 384 or similar):

  • Load the cell suspension and solutions into the automated patch-clamp system.
  • Initiate the automated cell capture, sealing, and whole-cell configuration process.
  • Set the holding potential to -80 mV.
  • Apply a voltage-clamp protocol to elicit Kv1.3 currents. A typical protocol would be a depolarizing step to +40 mV for 200 ms, followed by a repolarizing step to -50 mV to measure the tail current.
  • Establish a stable baseline current by perfusing the external solution.
  • Apply increasing concentrations of this compound to determine the dose-dependent inhibition.
  • Measure the peak outward current at each concentration.

4. Data Analysis:

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.
  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_prep [label="Prepare CHO-Kv1.3\nCell Suspension"]; load_system [label="Load Cells and Solutions\ninto Automated System"]; patching [label="Automated Cell Capture,\nSealing, and Whole-Cell"]; voltage_protocol [label="Apply Voltage-Clamp\nProtocol (-80mV hold,\n+40mV step)"]; baseline [label="Establish Stable\nBaseline Current"]; compound_app [label="Apply Increasing\nConcentrations of this compound"]; data_acq [label="Record Peak\nOutward Currents"]; analysis [label="Data Analysis:\nCalculate % Inhibition\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_prep; cell_prep -> load_system; load_system -> patching; patching -> voltage_protocol; voltage_protocol -> baseline; baseline -> compound_app; compound_app -> data_acq; data_acq -> compound_app [label="Next Concentration"]; data_acq -> analysis; analysis -> end; }

Workflow for automated patch-clamp experiments.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes Expressing Kv1.5

This protocol is suitable for detailed biophysical characterization of this compound's effect on Kv1.5 channels.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
  • Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
  • Inject oocytes with cRNA encoding human Kv1.5.
  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution.[9]

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES. Adjust pH to 7.6 with NaOH.
  • Recording Solution (Barth's Solution, in mM): 88 NaCl, 1 KCl, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 2.4 NaHCO3, 10 HEPES. Adjust pH to 7.4.
  • Electrode Filling Solution: 3 M KCl.
  • This compound Stock Solution: Prepare as in Protocol 1 and dilute in the recording solution.

3. TEVC Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.
  • Impale the oocyte with two microelectrodes (voltage and current electrodes) with resistances of 0.5-2 MΩ.[9]
  • Clamp the membrane potential at a holding potential of -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents and generate current-voltage (I-V) relationships.
  • Establish a stable baseline recording.
  • Perfuse the oocyte with different concentrations of this compound and repeat the voltage-clamp protocol.

4. Data Analysis:

  • Measure the steady-state outward current at the end of each voltage pulse.
  • Construct I-V curves in the absence and presence of this compound.
  • Analyze changes in current amplitude, voltage-dependence of activation, and kinetics of the channel in the presence of the compound.
  • Determine the IC50 from the concentration-response curve at a specific depolarizing voltage.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oocyte_prep [label="Prepare and Inject\nXenopus Oocytes with\nKv1.5 cRNA"]; incubation [label="Incubate Oocytes\n(2-5 days)"]; setup [label="Place Oocyte in Chamber\nand Impale with Electrodes"]; clamp [label="Clamp Membrane Potential\nat -80mV"]; iv_protocol [label="Apply Voltage-Step Protocol\nto Generate I-V Curve"]; baseline [label="Record Baseline\nKv1.5 Currents"]; compound_app [label="Perfuse with this compound\n(Increasing Concentrations)"]; record_drug [label="Record Currents in the\nPresence of this compound"]; analysis [label="Analyze I-V Relationship,\nKinetics, and Calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> oocyte_prep; oocyte_prep -> incubation; incubation -> setup; setup -> clamp; clamp -> iv_protocol; iv_protocol -> baseline; baseline -> compound_app; compound_app -> record_drug; record_drug -> compound_app [label="Next Concentration"]; record_drug -> analysis; analysis -> end; }

Workflow for two-electrode voltage clamp experiments.

References

Application Notes and Protocols: Using Hymenidin to Induce Cell Cycle Arrest in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a marine alkaloid derived from sponges of the genus Agelas.[1] Marine sponges are a rich source of bioactive secondary metabolites, many of which have demonstrated potential as anticancer agents by modulating cellular processes like the cell cycle and apoptosis.[2][3] While research has highlighted the apoptosis-inducing capabilities of this compound analogues, detailed investigations into the specific effects of this compound on tumor cell cycle arrest are an emerging area of interest.[1] This document provides a framework and detailed protocols for researchers aiming to investigate and characterize the potential of this compound to induce cell cycle arrest in tumor cells, a critical mechanism for many cancer chemotherapeutics.[4]

Application: Inducing G2/M Cell Cycle Arrest in Tumor Cells

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis.[5] The G2/M checkpoint is a critical transition point that ensures DNA is properly replicated and undamaged before the cell enters mitosis.[6] Compounds that induce G2/M arrest can be potent antitumor agents. The protocols outlined below are designed to test the hypothesis that this compound induces cell cycle arrest, quantify its effects, and elucidate the underlying molecular mechanisms.

Data Presentation: Quantifying the Effects of this compound

A crucial step in characterizing a new anticancer compound is to quantify its impact on cell cycle distribution. After treating a selected cancer cell line with varying concentrations of this compound for a defined period (e.g., 24 or 48 hours), flow cytometry analysis of propidium iodide-stained cells is performed. The resulting data should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line Name]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)60.5 ± 2.125.3 ± 1.514.2 ± 1.81.1 ± 0.3
This compound (X µM)55.2 ± 2.518.1 ± 1.926.7 ± 2.23.5 ± 0.8
This compound (Y µM)40.1 ± 3.010.5 ± 2.249.4 ± 3.58.7 ± 1.2
This compound (Z µM)25.8 ± 2.85.7 ± 1.368.5 ± 4.115.2 ± 2.1

Note: The data presented in this table is hypothetical and serves as a template. Actual results will vary based on the cell line, this compound concentrations, and experimental conditions.

Proposed Mechanism of Action and Signaling Pathway

Induction of G2/M phase arrest is often mediated by the modulation of key regulatory proteins.[7] The Cyclin B1/CDK1 complex is the primary driver of entry into mitosis.[8] Its activity is tightly regulated by upstream proteins like Cdc25C. Many compounds that cause G2/M arrest do so by inhibiting the activity of the Cyclin B1/CDK1 complex, preventing the cell from proceeding into mitosis.[9] A proposed pathway for this compound-induced G2/M arrest could involve the downregulation of Cdc25C, leading to inhibitory phosphorylation of CDK1 and subsequent cell cycle arrest.

G2M_Arrest_Pathway cluster_complex This compound This compound Upstream_Signal Upstream Signaling (e.g., ATM/ATR, Chk1/Chk2) This compound->Upstream_Signal activates Cdc25C Cdc25C Upstream_Signal->Cdc25C inhibits CDK1_p CDK1 (Inactive) (Tyr15-phosphorylated) Cdc25C->CDK1_p dephosphorylates (activates) Arrest G2/M Arrest Cdc25C->Arrest CDK1_Active Cyclin B1/CDK1 (Active Complex) CDK1_p->CDK1_Active CyclinB1 Cyclin B1 CyclinB1->CDK1_Active binds CyclinB1->CDK1_Active M_Phase Mitosis CDK1_Active->M_Phase promotes G2_Phase G2 Phase

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Experimental Protocols

To investigate the effect of this compound on tumor cells, a series of standard in vitro assays are required. Below are detailed protocols for assessing cell viability, analyzing cell cycle distribution, and measuring the expression of key cell cycle regulatory proteins.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

MTT_Workflow start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Treat with this compound (various concentrations) incubate1->treat incubate2 4. Incubate (24-72h, 37°C) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (3-4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end read->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Incubate overnight at 37°C or for 15 minutes on an orbital shaker.[10][12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

CellCycle_Workflow start culture 1. Culture & Treat Cells with this compound (24-48h) start->culture harvest 2. Harvest & Wash Cells (PBS) culture->harvest fix 3. Fix Cells (Cold 70% Ethanol) harvest->fix wash 4. Wash Cells (PBS) fix->wash stain 5. Stain Cells (PI/RNase Solution) wash->stain analyze 6. Analyze by Flow Cytometry stain->analyze end analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cancer cells treated with this compound (and vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[7]

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Harvest cells by trypsinization, transfer to tubes, and centrifuge at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.[13]

  • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[8]

  • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[8]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.[14]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol measures the protein levels of key G2/M regulators (e.g., Cyclin B1, CDK1, p-CDK1, Cdc25C) to determine the molecular mechanism of this compound-induced cell cycle arrest.

WesternBlot_Workflow start treat 1. Treat Cells & Prepare Lysates start->treat quantify 2. Protein Quantification treat->quantify sds 3. SDS-PAGE quantify->sds transfer 4. Transfer to Membrane sds->transfer block 5. Blocking transfer->block primary 6. Primary Ab Incubation block->primary secondary 7. Secondary Ab Incubation primary->secondary detect 8. Detection secondary->detect end detect->end

Caption: General workflow for Western blot analysis.

Materials:

  • This compound-treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1 (Tyr15), anti-Cdc25C, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.

References

Application Notes and Protocols: Hymenidin Delivery for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin is a pyrrole-2-aminoimidazole marine alkaloid with demonstrated biological activity, including the inhibition of Cyclin-dependent kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β), as well as the induction of apoptosis in cancer cells.[1][2] As a potentially hydrophobic molecule, efficient delivery of this compound to cells in culture is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for two common delivery methods: solvent-based delivery using dimethyl sulfoxide (DMSO) and liposomal encapsulation. Additionally, protocols for assessing the cytotoxicity and delivery efficiency of this compound are provided.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate delivery method and ensuring its stability in experimental conditions.

PropertyValueReference
CAS Number 107019-95-4[1][3][4]
Molecular Formula C₁₁H₁₂BrN₅O[1][3][4]
Molecular Weight 310.16 g/mol [4]
Solubility Soluble in DMSO[4]
Purity ≥95%[1]

Delivery Method 1: Solvent-Based Delivery using DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[5][6] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5][7][8]

Protocol for Preparing this compound Stock Solution in DMSO
  • Preparation of Workspace : Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the cell culture.[9]

  • Weighing this compound : Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO : Dissolve the weighed this compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until the compound is completely dissolved.[9]

  • Storage : Store the this compound stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.

Protocol for Treating Cells with this compound-DMSO Solution
  • Cell Seeding : Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution : On the day of treatment, thaw an aliquot of the this compound-DMSO stock solution. Prepare serial dilutions of the stock solution in serum-free cell culture medium. It is important to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.[10]

  • Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (medium with the same percentage of DMSO but no this compound).[11] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to determine the specific tolerance of your cell line.[5][7]

  • Incubation : Incubate the cells for the desired experimental duration.

Experimental Workflow for Solvent-Based Delivery

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve store Store at -20°C to -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Add to Cells (Final DMSO ≤0.5%) dilute->treat incubate Incubate for Experiment Duration treat->incubate

Workflow for this compound delivery using DMSO.

Delivery Method 2: Liposomal Encapsulation

Liposomal encapsulation is an effective method for delivering hydrophobic drugs into cells, which can improve solubility, stability, and cellular uptake while reducing cytotoxicity.[12][13][14] The thin-film hydration method is a common technique for preparing liposomes.[12][13]

Protocol for this compound Liposome Preparation (Thin-Film Hydration)
  • Lipid Mixture Preparation : In a round-bottom flask, dissolve this compound and lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform.[12][13]

  • Thin-Film Formation : Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[12][13]

  • Hydration : Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This process forms multilamellar vesicles (MLVs).[12]

  • Size Extrusion : To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).[12]

  • Purification : Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization : Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Experimental Workflow for Liposomal Delivery

G cluster_prep Liposome Preparation cluster_treat Cell Treatment mix Dissolve this compound & Lipids in Organic Solvent film Form Thin Film via Rotary Evaporation mix->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude purify Purify Liposomes extrude->purify dilute Dilute Liposomes in Culture Medium purify->dilute treat Add to Cells dilute->treat incubate Incubate for Experiment Duration treat->incubate G cluster_pathway Cellular Processes This compound This compound CDK5_p25 CDK5/p25 This compound->CDK5_p25 inhibits GSK3b GSK-3β This compound->GSK3b inhibits Apoptosis Apoptosis CDK5_p25->Apoptosis promotes GSK3b->Apoptosis inhibits Cell_Survival Cell Survival GSK3b->Cell_Survival promotes

References

Troubleshooting & Optimization

Optimizing Hymenidin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hymenidin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely reported and efficient method for the total synthesis of this compound involves the use of an imidazo[1,2-a]pyrimidine derivative as a key intermediate. This approach is advantageous as it avoids the use of expensive guanidine reagents and complex, multi-protected 2-aminoimidazole synthons, making it amenable to scale-up.[1][2][3]

Q2: What are the main challenges in synthesizing this compound?

A2: Common challenges in complex organic syntheses like that of this compound include byproduct formation, incomplete reactions, and difficulties in purification.[4][5] For the specific imidazo[1,2-a]pyrimidine route, potential issues could arise from the stability of intermediates and achieving chemoselectivity in the coupling steps.[2]

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing reaction conditions is crucial for maximizing yield. This includes fine-tuning temperature, pressure, and reactant concentrations.[4] Ensuring the use of high-quality, pure starting materials and maintaining rigorous equipment maintenance can also significantly enhance yield.[4] For the specific synthesis of this compound, carefully controlling the stoichiometry of the reactants in the key coupling steps is critical.

Q4: What purification techniques are most effective for this compound?

A4: Due to the polar nature of this compound, a combination of purification techniques may be necessary. Common methods include:

  • Chromatography: Techniques like column chromatography with silica gel or reverse-phase chromatography are often employed.[6]

  • Crystallization/Recrystallization: This method can yield highly pure product if a suitable solvent system is found.[6][7]

  • Liquid-Liquid Extraction: Useful for separating the product from impurities based on differential solubility.[6]

  • Countercurrent Separations: This is a powerful liquid-liquid partitioning technique for purifying natural products and complex molecules.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in the Formation of the Imidazo[1,2-a]pyrimidine Intermediate - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Experiment with a range of temperatures to find the ideal condition. - Ensure all reagents and solvents are pure and dry.
Multiple Byproducts Observed During the Coupling Step - Lack of chemoselectivity. - Side reactions due to reactive functional groups.- Re-evaluate the protecting group strategy for sensitive functional groups. - Adjust the reaction stoichiometry and the rate of addition of reagents. - Explore different coupling reagents or catalysts.
Difficulty in Removing a Specific Impurity - Co-elution with the product in chromatography. - Similar solubility properties to the product.- Try a different chromatographic stationary or mobile phase. - Employ an alternative purification technique such as recrystallization or trituration.[6] - Consider a chemical modification of the impurity to alter its properties before purification, followed by removal.
Product Degradation During Workup or Purification - Unstable intermediate.[2] - Harsh pH conditions. - Exposure to air or light for sensitive compounds.- Perform workup and purification steps at lower temperatures. - Use buffered aqueous solutions for extractions. - Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Experimental Protocols

While specific, detailed, step-by-step protocols are proprietary and vary between laboratories, the general methodology for the synthesis of this compound via the imidazo[1,2-a]pyrimidine intermediate is outlined below. Researchers should refer to the primary literature for precise experimental details.[1][2][3]

General Workflow for this compound Synthesis

G A Preparation of Imidazo[1,2-a]pyrimidine Intermediate C Coupling of the Imidazo[1,2-a]pyrimidine and Pyrrole Fragments A->C B Synthesis of the Pyrrole Moiety B->C D Final Deprotection and Conversion to this compound C->D E Purification of this compound D->E

Caption: General workflow for this compound synthesis.

Key Experimental Considerations
  • Synthesis of the Imidazo[1,2-a]pyrimidine Core: This is typically achieved through the condensation of a substituted aminopyrimidine with a halo-ketone. The reaction conditions, such as solvent and temperature, are critical for good yields.

  • Preparation of the Pyrrole Fragment: The pyrrole portion of this compound is generally prepared separately and functionalized for subsequent coupling.

  • Coupling Reaction: The imidazo[1,2-a]pyrimidine and pyrrole fragments are joined together, often through a C-C or C-N bond-forming reaction. The choice of coupling partners and reaction conditions is crucial to avoid side reactions.

  • Final Steps: The final steps usually involve the removal of any protecting groups and conversion of functional groups to afford the final this compound structure.

  • Purification: As mentioned, a multi-step purification process involving chromatography and/or recrystallization is often necessary to obtain this compound of high purity.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical troubleshooting workflow for low product yield.

G Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start [Impure] OptimizeConditions Optimize Reaction Conditions (Temp, Time, Conc.) CheckPurity->OptimizeConditions [Purity OK] AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) OptimizeConditions->AnalyzeByproducts [No Improvement] Success Yield Improved OptimizeConditions->Success [Improvement] ChangeReagents Change Reagents/Catalyst AnalyzeByproducts->ChangeReagents ImproveWorkup Improve Workup/Purification AnalyzeByproducts->ImproveWorkup ChangeReagents->OptimizeConditions ImproveWorkup->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Hymenidin in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Hymenidin in cell culture experiments, with a specific focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a natural compound isolated from marine sponges. It functions as an antagonist of serotonergic receptors and is also known to inhibit Cyclin-dependent kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2]

Q3: At what temperature should this compound stock solutions be stored?

For short-term storage (days to weeks), this compound stock solutions can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[2]

Q4: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of compounds like this compound upon addition to aqueous solutions like cell culture media can occur for several reasons:

  • Poor Solubility: The final concentration of this compound in the culture medium may exceed its solubility limit in that specific aqueous environment.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.

  • pH and Temperature: The pH and temperature of the culture medium can affect the solubility of this compound.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. Solvent Shock: The abrupt change in solvent polarity causes the compound to become insoluble.1. Pre-dilute the stock solution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final culture volume. 2. Increase the volume of the final dilution: Adding a small volume of a highly concentrated stock to a large volume of media can lead to localized high concentrations and precipitation. Try to use a larger volume of a less concentrated stock. 3. Warm the media: Gently warm the culture media to 37°C before adding the this compound solution.
Precipitate appears over time in the incubator. Low Solubility/Stability at 37°C: this compound may have limited long-term stability or solubility in the culture medium at 37°C.1. Reduce the final concentration: Test a lower final concentration of this compound in your experiment. 2. Change the media less frequently: If the experimental design allows, consider reducing the frequency of media changes to minimize the duration this compound is incubated at 37°C. 3. Filter the final solution: After diluting this compound into the culture medium, filter the solution through a 0.22 µm syringe filter before adding it to the cells. This can remove any initial micro-precipitates.
Precipitation is observed only in the presence of serum. Interaction with Serum Proteins: this compound may be binding to proteins in the fetal bovine serum (FBS) or other supplements, leading to aggregation.1. Reduce serum concentration: If your cell line permits, try reducing the percentage of FBS in your culture medium. 2. Use serum-free media: If possible, adapt your cells to a serum-free medium formulation. 3. Add this compound to serum-free media first: Prepare the this compound-containing media using serum-free basal media, and then add the serum just before applying it to the cells.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is approximately 310.15 g/mol .[3]

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.[2]

Recommended Workflow for Preparing Working Solutions

G cluster_prep Preparation of this compound Working Solution A Thaw a single-use aliquot of 10 mM this compound stock solution at room temperature. C Perform a serial dilution of the This compound stock solution in pre-warmed medium to the desired final concentration. A->C B Warm cell culture medium (serum-free or complete) to 37°C. B->C D Gently mix by pipetting or inverting. C->D E Visually inspect for any signs of precipitation. D->E F If clear, add the final working solution to the cell culture. E->F No Precipitation G If precipitate is observed, refer to the Troubleshooting Guide. E->G Precipitation

Caption: Recommended workflow for the preparation of this compound working solutions for cell culture experiments.

Signaling Pathways

This compound is known to be an antagonist of serotonergic receptors and an inhibitor of CDK5/p25 and GSK-3β. The following diagrams illustrate the general signaling pathways associated with these targets.

Serotonergic Receptor Signaling

G cluster_serotonin Serotonergic Receptor Signaling Serotonin Serotonin Receptor Serotonin Receptor (e.g., 5-HTR) Serotonin->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Downstream Downstream Signaling Cascades Second_Messenger->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response This compound This compound This compound->Receptor Antagonist

Caption: Simplified overview of a G-protein coupled serotonergic receptor signaling pathway and the antagonistic action of this compound.

CDK5/p25 Signaling Pathway

G cluster_cdk5 CDK5/p25 Signaling p35 p35 p25 p25 p35->p25 Cleavage Calpain Calpain (activated by Ca2+) Calpain->p35 CDK5_p25 Active CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Substrate Substrate Protein (e.g., Tau) CDK5_p25->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Effect Cellular Effect (e.g., Neuronal apoptosis) Phosphorylation->Cellular_Effect This compound This compound This compound->CDK5_p25 Inhibitor

Caption: The activation of CDK5 by p25 and its inhibition by this compound.

GSK-3β Signaling Pathway

G cluster_gsk3b GSK-3β Signaling Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt GSK3b_active Active GSK-3β Akt->GSK3b_active Inhibits by Phosphorylation GSK3b_inactive Inactive p-GSK-3β (Ser9) GSK3b_active->GSK3b_inactive Substrate Substrate Protein (e.g., β-catenin, Tau) GSK3b_active->Substrate Phosphorylates Cellular_Process Cellular Processes Substrate->Cellular_Process This compound This compound This compound->GSK3b_active Inhibitor

Caption: An overview of the PI3K/Akt pathway-mediated inhibition of GSK-3β and direct inhibition by this compound.

References

Technical Support Center: Improving the Bioavailability of Hymenidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Hymenidin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a marine alkaloid, a natural compound originally isolated from the Okinawan marine sponge Hymeniacidon sp.[1] It is recognized for several biological activities, including acting as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels.[1][2] Additionally, this compound and its analogues have been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.[1]

Q2: Why is the bioavailability of this compound and its derivatives often a concern?

A2: Like many natural products, especially marine alkaloids, this compound derivatives can exhibit poor oral bioavailability.[3] This is often attributed to factors such as low aqueous solubility, which limits dissolution in the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver.[3][4] These challenges can hinder the translation of promising in vitro activity to in vivo efficacy.[3]

Q3: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?

A3: Strategies are generally categorized into modifying the compound's physicochemical properties and optimizing the formulation. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer range (nanosizing) increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[4][5][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form microemulsions in the gastrointestinal fluids, improving the solubilization and absorption of lipophilic drugs.[4][5]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, creating a hydrophilic outer surface that enhances aqueous solubility.[4][6]

  • Chemical Modification: Synthesizing analogues or prodrugs of the parent compound can improve its solubility, permeability, or metabolic stability.[3]

Q4: I am seeing high variability in my in vivo pharmacokinetic (PK) study results. What are the common causes?

A4: High variability in in vivo PK studies for compounds like this compound derivatives can stem from several factors:

  • Formulation Failure: The formulation may not be robust, leading to drug precipitation in the gastrointestinal tract after administration.

  • Physiological Variability: Differences in gastric pH, gastrointestinal motility, and metabolic enzyme activity among individual animals.

  • First-Pass Metabolism: Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can lead to variable results.[3]

  • Procedural Inconsistencies: Variations in dosing technique (e.g., oral gavage), blood sampling times, or sample processing.

Troubleshooting Guides

Issue 1: Low or Inconsistent Permeability in Caco-2 Assays
  • Problem: You are observing low apparent permeability (Papp) values or high variability between wells in your Caco-2 transwell assay for a this compound derivative.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Poor Monolayer Integrity Verify the integrity of your Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your lab (typically >250 Ω·cm²). You can also perform a Lucifer Yellow rejection test to check for paracellular leakage.[8]
Compound Precipitation The compound's concentration in the donor compartment may exceed its aqueous solubility, causing it to precipitate. Reduce the test concentration or incorporate a non-toxic solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin) into the transport buffer. Always check for precipitation visually and by comparing initial and final donor concentrations.
Active Efflux The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical (donor) side. To test this, run a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Confirm by co-incubating with a known P-gp inhibitor like verapamil.
Compound Instability The derivative may be unstable in the assay buffer. Analyze the concentration in both donor and receiver compartments over the incubation period to assess compound degradation. Adjust buffer pH or add antioxidants if necessary.
Issue 2: Formulation for In Vivo Studies Shows Poor Stability
  • Problem: Your this compound derivative formulation (e.g., a simple suspension) appears to be physically unstable, showing rapid sedimentation or aggregation, which could lead to inaccurate dosing.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Inadequate Wetting The drug particles are not properly wetted by the vehicle, leading to clumping. Incorporate a small amount of a surfactant (e.g., Tween 80) or wetting agent to improve particle dispersion.
Particle Growth (Ostwald Ripening) Over time, smaller particles can dissolve and redeposit onto larger ones, changing the particle size distribution. This is common in simple suspensions. Consider micronizing the drug powder to achieve a more uniform and smaller particle size.
Low Viscosity of Vehicle In a low-viscosity vehicle, particles will settle quickly according to Stokes' law. Add a viscosity-enhancing agent like carboxymethyl cellulose (CMC) or methylcellulose to the vehicle to slow down sedimentation and ensure dose uniformity.
Poor Solubility in Vehicle The compound has very low solubility in the chosen vehicle. For preclinical studies, consider co-solvent systems (e.g., PEG 400, propylene glycol) or lipid-based formulations like SEDDS to keep the compound solubilized.[6]

Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesPotential Challenges
Micronization/Nanosizing Increases surface area for dissolution.[4][6]Broadly applicable, technology is well-established.Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds.
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier, preventing crystallization and enhancing dissolution.[7]Significant increases in solubility and dissolution rate.Potential for physical instability (recrystallization) over time; requires specific polymer selection.
SEDDS A lipid-based mixture that spontaneously forms a fine oil-in-water emulsion in the GI tract, keeping the drug in a solubilized state.[4][5]Enhances absorption via lymphatic pathways, potentially avoiding first-pass metabolism.Requires careful selection of oils, surfactants, and co-solvents; potential for GI irritation at high surfactant concentrations.
Cyclodextrin Complexation Forms a host-guest inclusion complex, with the lipophilic drug inside the cyclodextrin cavity and a hydrophilic exterior.[6]Increases aqueous solubility and can improve stability.Limited drug-loading capacity; competition for binding with other molecules; potential for nephrotoxicity with some cyclodextrins at high doses.

Experimental Protocols & Workflows

General Workflow for Bioavailability Enhancement

The process of improving the bioavailability of a new this compound derivative follows a logical progression from basic characterization to formulation development and finally, in vivo testing.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Profiling (Solubility, LogP, pKa) B In Vitro Permeability (e.g., Caco-2 Assay) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Select Enhancement Strategy (e.g., Nanosizing, SEDDS) C->D Identify Bioavailability Hurdle(s) E Develop & Optimize Prototype Formulations D->E F Characterize Formulation (Particle Size, Stability) E->F G Pilot Pharmacokinetic (PK) Study in Animal Model F->G Select Lead Formulation H Analyze Plasma Samples (LC-MS/MS) G->H I Calculate PK Parameters (AUC, Cmax, T1/2) H->I I->D Iterate/Optimize

Caption: A logical workflow for improving drug bioavailability.
Protocol: In Vitro Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a this compound derivative using the Caco-2 cell model, which mimics the human intestinal epithelium.[9]

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto microporous membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[10]

    • Culture the inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each insert using a voltohmmeter. Only use inserts with TEER values above your established threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Carefully wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing the test compound (this compound derivative) at a known concentration to the apical (A, top) chamber.

    • Add fresh transport buffer to the basolateral (B, bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B chambers for analysis.

  • Sample Analysis and Papp Calculation:

    • Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor chamber.

  • (Optional) Bi-directional Transport (B to A):

    • To investigate active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber. Calculate the efflux ratio (Papp B-A / Papp A-B).

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with pre-warmed buffer C->D E Add test compound to Apical (donor) side D->E F Add fresh buffer to Basolateral (receiver) side D->F G Incubate at 37°C (e.g., for 2 hours) E->G F->G H Collect samples from both chambers G->H I Analyze concentrations (LC-MS/MS) H->I J Calculate Papp value I->J

Caption: Workflow for a Caco-2 permeability assay.
Protocol: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol provides a general framework for conducting a pilot oral PK study in rats to evaluate the bioavailability of a this compound derivative formulation.[11]

  • Animal Acclimatization and Preparation:

    • Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least 3 days before the study.

    • Fast animals overnight (8-12 hours) before dosing but allow free access to water.

  • Formulation Preparation and Dosing:

    • Prepare the formulation of the this compound derivative (e.g., a solution, suspension, or SEDDS) immediately before use. Ensure it is homogeneous.

    • Accurately weigh each animal to calculate the required dose volume.

    • Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sparse sampling schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

    • Keep samples on ice immediately after collection.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis and PK Parameter Calculation:

    • Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the concentration of the this compound derivative in the plasma samples.

    • Use the concentration-time data to calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of drug absorption.
AUC (0-t) Area Under the Curve from time zero to the last measurable time point.Represents the total drug exposure over the measured time period.
AUC (0-inf) Area Under the Curve extrapolated to infinity.Represents the total drug exposure after a single dose.
Half-life.The time required for the plasma concentration to decrease by half; determines dosing interval.
F% Absolute Bioavailability.The fraction (%) of the administered dose that reaches systemic circulation. Requires intravenous dosing data for comparison.
This compound Mechanism of Action Pathway

This compound acts as an antagonist at serotonergic (5-HT) receptors and an inhibitor of voltage-gated potassium (Kv) channels.[1][2] This diagram illustrates these two primary inhibitory actions at the cell membrane.

cluster_membrane Cell Membrane receptor Serotonergic Receptor (5-HTR) signal Normal Serotonin Signaling receptor->signal block1 X channel Voltage-Gated K+ Channel (Kv) efflux K+ Efflux (Cell Repolarization) channel->efflux block2 X This compound This compound Derivative This compound->receptor Antagonism This compound->channel Inhibition

References

Technical Support Center: Overcoming Resistance to Hymenidin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hymenidin. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound-induced apoptosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced apoptosis?

A1: this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This process is initiated by intracellular stress signals, leading to the activation of a cascade of events culminating in programmed cell death.[1][2] The key steps involve the regulation of mitochondrial outer membrane permeabilization (MOMP) by the BCL-2 family of proteins.[3][4]

Q2: My cells are showing resistance to this compound. What are the common underlying mechanisms?

A2: Resistance to apoptosis-inducing agents like this compound can arise from various molecular changes within the cancer cells.[5][6] The most common mechanisms include:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[7][8]

  • Downregulation or mutation of pro-apoptotic proteins: Decreased levels or inactivating mutations in proteins such as Bax and Bak can inhibit the formation of pores in the mitochondrial membrane.[4]

  • Defects in the caspase cascade: Reduced expression or impaired activation of key executioner caspases, such as Caspase-3, can block the final steps of apoptosis.[9][10]

  • Activation of survival signaling pathways: Constitutive activation of pathways like PI3K/Akt can promote cell survival and override apoptotic signals.

Q3: How can I confirm that my cells have developed resistance to this compound?

A3: The development of resistance can be confirmed by comparing the response of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for this compound in the resistant line is a primary indicator.[11][12] This is typically determined using a cell viability assay, such as the MTT assay.

Troubleshooting Guides

Issue: Unexpectedly high cell viability after this compound treatment.

This guide provides a systematic approach to investigate and address potential resistance to this compound.

Step 1: Confirm Drug Potency and Experimental Setup

  • Action: Verify the concentration and stability of your this compound stock solution. Ensure that the treatment duration and cell seeding density are consistent with established protocols.

  • Rationale: Incorrect drug concentration or suboptimal experimental conditions can lead to misleading results.

Step 2: Determine the IC50 Value

  • Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in your cell line. Compare this value to the expected IC50 for sensitive cells.

  • Rationale: A significantly higher IC50 value is a quantitative measure of resistance.[11][12]

Step 3: Analyze Apoptosis Induction

  • Action: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells after this compound treatment.

  • Rationale: This assay distinguishes between live, apoptotic, and necrotic cells, providing direct evidence of whether this compound is successfully inducing apoptosis.[13][14]

Step 4: Investigate the Apoptotic Pathway

  • Action: Assess the activation of key apoptotic proteins using Western blotting. Key targets include members of the Bcl-2 family (Bcl-2, Bax) and caspases (cleaved Caspase-9, cleaved Caspase-3).

  • Rationale: This will help pinpoint where the apoptotic signaling pathway is blocked. For example, an absence of cleaved Caspase-3 despite the presence of upstream signals could indicate a block in the execution phase of apoptosis.[15][16]

Step 5: Consider Combination Therapy

  • Action: If resistance is confirmed, explore combination therapies. For instance, co-treatment with a Bcl-2 inhibitor (like Venetoclax) can restore sensitivity to apoptosis-inducing agents.[17][18][19]

  • Rationale: Targeting multiple pathways simultaneously can overcome the resistance mechanisms employed by cancer cells.[20][21][22]

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionThis compound IC50 (µM)Fold Resistance
Parental LineThis compound-sensitive101
Resistant Line ADeveloped in-house858.5
Resistant Line BDeveloped in-house12012.0

Table 2: Apoptosis Profile after 24h this compound Treatment (at 10 µM)

Cell Line% Live Cells (Annexin V-/PI-)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Parental Line45505
Resistant Line A88102

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[23]

  • Materials: 96-well plates, this compound, MTT solution (5 mg/mL in PBS), DMSO, cell culture medium.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[24]

    • Treat cells with a series of this compound concentrations for 24-48 hours. Include a vehicle-only control.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[25]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[25]

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[24]

2. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.[26][27]

  • Materials: Annexin V-FITC, Propidium Iodide (PI), 1X Binding Buffer, flow cytometer.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash twice with cold PBS.[28]

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[26]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[27]

    • Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[27]

3. Western Blotting for Apoptosis Markers

This protocol allows for the detection of specific proteins involved in the apoptotic pathway.[15][16][29]

  • Materials: Protein lysis buffer, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Lyse this compound-treated and control cells in protein lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[29]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

    • Detect the signal using an ECL substrate and an imaging system.

4. Development of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to the drug.[11][30]

  • Procedure:

    • Initially, determine the IC50 of this compound for the parental cell line.

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • When the cells resume proliferation, subculture them and gradually increase the this compound concentration (e.g., by 1.5-2 fold increments).[11]

    • Repeat this process over several weeks to months. The surviving cell population will be enriched for resistant cells.

    • Periodically confirm the resistance level by determining the new IC50 value. A significantly increased IC50 indicates the successful development of a resistant cell line.[12]

Mandatory Visualizations

Hymenidin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak This compound->Bax Activates MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Troubleshooting_Workflow Start High Cell Viability with this compound Check_Setup Step 1: Verify Drug & Experimental Setup Start->Check_Setup Determine_IC50 Step 2: Determine IC50 (MTT Assay) Check_Setup->Determine_IC50 IC50_High IC50 Significantly Increased? Determine_IC50->IC50_High Analyze_Apoptosis Step 3: Quantify Apoptosis (Annexin V/PI Assay) IC50_High->Analyze_Apoptosis Yes Re_evaluate Re-evaluate Experiment IC50_High->Re_evaluate No Apoptosis_Low Low Percentage of Apoptotic Cells? Analyze_Apoptosis->Apoptosis_Low Analyze_Proteins Step 4: Analyze Pathway Proteins (Western Blot) Apoptosis_Low->Analyze_Proteins Yes Apoptosis_Low->Re_evaluate No Resistance_Confirmed Resistance Confirmed: Investigate Blockade Analyze_Proteins->Resistance_Confirmed Consider_Combo Step 5: Consider Combination Therapy Resistance_Confirmed->Consider_Combo Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Bcl2_up ↑ Anti-apoptotic Bcl-2 Bcl2_up->Apoptosis Inhibits Bax_down ↓ Pro-apoptotic Bax/Bak Bax_down->Apoptosis Inhibits Casp3_down ↓ Caspase-3 Activity Casp3_down->Apoptosis Inhibits

References

Validation & Comparative

Hymenidin and Clathrodin: A Comparative Guide to their Inhibition of Voltage-Gated Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions between novel compounds and ion channels is paramount. This guide provides a detailed comparison of the inhibitory effects of two marine alkaloids, hymenidin and clathrodin, on voltage-gated potassium (Kv) channels. Sourced from marine sponges, these compounds have been evaluated for their potential as modulators of the Kv1 subfamily of channels, which play crucial roles in cellular excitability and are implicated in various pathological conditions.

This guide presents a compilation of available experimental data, comparing the inhibitory potency of this compound and clathrodin with established potassium channel inhibitors. Detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of Inhibitory Potency

The inhibitory effects of this compound, clathrodin, and a selection of alternative inhibitors on various Kv channel subtypes are summarized below. The data highlights the differential sensitivity of these channels to the various compounds.

CompoundTarget ChannelIC50 (µM)Comments
This compound Kv1.63.7[1]Data on other Kv1 subtypes is limited.
Clathrodin Kv1.630[1]Lower potency compared to this compound.
OroidinKv1.64.9[1]A related marine alkaloid.
Synthetic Analogue (6g)Kv1.3, Kv1.4, Kv1.5, Kv1.61.4 - 6.1[2]A synthetic analogue of the marine alkaloids demonstrating broad activity.
Margatoxin (MgTx)Kv1.30.000117 (11.7 pM)[3]High-affinity peptide toxin inhibitor. Also inhibits Kv1.2.
Charybdotoxin (ChTx)Kv1.30.0026 (2.6 nM)[4]Peptide toxin with broad inhibitory activity.
Kv1.20.014 (14 nM)[4]
Kv1.60.022 (22 nM)[4]
4-Aminopyridine (4-AP)Kv1.1242[5]Broad-spectrum, relatively low-potency inhibitor.
Kv1.2399[5]
Kv1.4399[5]
Tetraethylammonium (TEA)Kv1.3~10,000 (10 mM)A classical, low-potency potassium channel blocker.

Experimental Protocols

The following protocols are based on the methodologies reported for the evaluation of this compound, clathrodin, and their analogues.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are cultured in F12 (HAM) medium supplemented with 9% fetal bovine serum, 0.9% Penicillin/Streptomycin solution, and 100 µg/mL Hygromycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For electrophysiological recordings, cells are seeded onto 35 mm sterile culture dishes. The CHO cells are stably transfected with the specific human Kv1 channel subtype of interest (e.g., Kv1.3, Kv1.4, Kv1.5, Kv1.6).

Automated Patch-Clamp Electrophysiology

Solutions:

  • Bath Solution (Extracellular):

    • 137 mM NaCl

    • 4 mM KCl

    • 1.8 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM D-glucose

    • 10 mM HEPES

    • pH adjusted to 7.4 with NaOH

  • Pipette Solution (Intracellular):

    • 130 mM KCl

    • 1 mM MgCl₂

    • 5 mM MgATP

    • 10 mM HEPES

    • 5 mM EGTA

    • pH adjusted to 7.2 with KOH

Voltage Protocol:

A typical voltage protocol to elicit Kv channel currents involves holding the cell membrane at a potential of -80 mV. Depolarizing voltage steps are then applied in increments (e.g., to +50 mV for 1000 ms) to activate the channels. Tail currents can be recorded by repolarizing the membrane to a potential such as -30 mV.

Data Acquisition and Analysis:

Whole-cell currents are recorded using an automated patch-clamp system. The inhibitory effect of the compounds is determined by perfusing the cells with the bath solution containing various concentrations of the test compound. The peak current amplitude in the presence of the compound is compared to the control current amplitude. The concentration-response data is then fitted to the Hill equation to determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the channel current.

Visualizing the Experimental Workflow and Inhibitory Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Automated Patch-Clamp cluster_data_analysis Data Analysis Culture CHO Cell Culture Transfection Stable Transfection (Kv1.x Channels) Culture->Transfection Seeding Seeding for Electrophysiology Transfection->Seeding Patching Whole-Cell Patching Seeding->Patching Recording Current Recording (Voltage Protocol) Patching->Recording Perfusion Compound Perfusion (this compound/Clathrodin) Recording->Perfusion Measurement Measure Peak Current Perfusion->Measurement CR_Curve Concentration-Response Curve Measurement->CR_Curve IC50 IC50 Calculation CR_Curve->IC50

Caption: Automated patch-clamp workflow for assessing Kv channel inhibition.

Inhibitory_Mechanism cluster_channel Potassium Channel (Kv) cluster_membrane Cell Membrane Pore Pore K_in K+ Gate Gate K_out K+ K_out->Pore Normal K+ Efflux Inhibitor This compound/ Clathrodin Inhibitor->Pore Blockade

Caption: Proposed mechanism of direct pore blockade by this compound and clathrodin.

Concluding Remarks

The available data indicates that this compound and clathrodin are inhibitors of voltage-gated potassium channels of the Kv1 subfamily, with a preference for Kv1.6.[1] this compound exhibits greater potency than clathrodin. However, both natural compounds are significantly less potent than some peptide-based inhibitors like margatoxin and charybdotoxin.[3][4] A synthetic analogue of these marine alkaloids has demonstrated broader and more potent inhibitory activity against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, suggesting that the natural products serve as a valuable scaffold for the development of more selective and potent Kv channel modulators.[2]

The provided experimental protocols and workflows offer a foundational framework for researchers aiming to investigate these and similar compounds further. Future studies should focus on elucidating the full inhibitory profile of this compound and clathrodin across all Kv1 subtypes and exploring the molecular determinants of their interaction with the channel pore to guide future drug design efforts.

References

A Comparative Analysis of Hymenidin and Its Synthetic Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring marine alkaloid, Hymenidin, and its synthetic derivatives. The focus is on their inhibitory activity against key protein kinases, which are critical targets in various diseases, including cancer and neurodegenerative disorders. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies and visual representations of relevant biological pathways.

I. Introduction to this compound

This compound is a pyrrole-azepine alkaloid originally isolated from marine sponges. It has garnered significant interest in the scientific community due to its potent and competitive inhibitory activity against a range of protein kinases. Notably, this compound is a powerful inhibitor of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1] This broad-spectrum kinase inhibition makes this compound a promising scaffold for the development of novel therapeutic agents. The core structure of this compound presents numerous opportunities for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

II. Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and a selection of its synthetic derivatives against several key protein kinases. The data is compiled from a comprehensive study by Wan et al. (2004), which involved the synthesis and screening of a diverse library of this compound analogs against a panel of 60 recombinant kinases.[2][3]

Table 1: Comparative Inhibitory Activity (IC50 in µM) of this compound and its Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundCDK1/cyclin BCDK2/cyclin ACDK5/p25
This compound (HMD) 0.070.070.04
Analog 28n 0.030.030.02
Analog 28p 0.020.0150.01

Table 2: Comparative Inhibitory Activity (IC50 in µM) of this compound and its Derivatives against GSK-3β and Other Kinases

CompoundGSK-3βMEK1CHK1p90RSKKDRc-Kit
This compound (HMD) 0.010.081.50.015>10>10
Analog 28n 0.0080.050.80.015.23.8
Analog 28p 0.0050.030.50.0082.11.5

Data sourced from Wan et al., 2004.[2][3]

The synthetic analogs, particularly 28n and 28p, demonstrated enhanced potency against the tested kinases compared to the parent compound, this compound.[2][3] Notably, analog 28p exhibited a 30-fold increase in antiproliferative activity in cellular assays compared to this compound.[3] These findings underscore the potential of synthetic modifications to improve the therapeutic profile of this natural product scaffold.

III. Experimental Protocols

The following are detailed methodologies for the key kinase inhibition assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is based on the methods described for determining the in vitro inhibitory activity of this compound and its derivatives against a panel of recombinant kinases.

1. Materials and Reagents:

  • Purified recombinant kinases (e.g., CDK2/cyclin A, GSK-3β).

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test compounds (this compound and its derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[4][5][6]

  • 384-well plates.

  • Luminometer.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent, such as the ADP-Glo™ Kinase Assay.[4][5][6]

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiproliferative Assay

This protocol outlines a general method for assessing the antiproliferative effects of the compounds on cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT116, A549).[5]

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.

  • 96-well plates.

  • Microplate reader.

2. Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways targeted by this compound and its derivatives, as well as a typical experimental workflow.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth_Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinA_CDK2 Cyclin A-CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes transition DNA_Replication DNA_Replication CyclinA_CDK2->DNA_Replication initiates This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2 This compound->CyclinA_CDK2 GSK3B_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_AD Alzheimer's Disease Pathology Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Axin_APC_GSK3B Destruction Complex (Axin/APC/GSK-3β) Dishevelled->Axin_APC_GSK3B inhibits Beta_Catenin β-catenin Axin_APC_GSK3B->Beta_Catenin phosphorylates for degradation Gene_Transcription Gene_Transcription Beta_Catenin->Gene_Transcription activates This compound This compound This compound->Axin_APC_GSK3B inhibits GSK-3β GSK3B_active Active GSK-3β This compound->GSK3B_active Tau Tau Protein GSK3B_active->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs aggregates to form Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assays Compound_Synthesis->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 Values In_Vitro_Kinase_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Antiproliferative Assays Determine_IC50->Cell_Based_Assay Determine_Cellular_IC50 Determine Cellular IC50 Values Cell_Based_Assay->Determine_Cellular_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_Cellular_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

References

A Comparative Guide to the In Vivo Anticancer Effects of Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of Hesperidin, a naturally occurring flavanone glycoside, with standard chemotherapeutic agents. The following sections detail its performance in preclinical animal models for lung and osteosarcoma, alongside comparative data for 5-Fluorouracil (5-FU) and Cisplatin, respectively. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to support further research and drug development.

Quantitative Performance Analysis

The in vivo efficacy of Hesperidin has been evaluated in various xenograft models, demonstrating its potential to inhibit tumor growth. For a clear comparison, the following tables summarize the quantitative data on tumor growth inhibition in lung and osteosarcoma models.

Table 1: Comparison of Antitumor Efficacy in Lung Cancer Xenograft Models
CompoundCell LineAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
Hesperidin LLCC57BL/6 mice100 mg/kg/day14 daysSignificant reduction in tumor volume and weight[1]
5-Fluorouracil A549BALB/c nude mice100 mg/kg/week30 days50.0[2]
Table 2: Comparison of Antitumor Efficacy in Osteosarcoma Xenograft Models
CompoundCell LineAnimal ModelDosageTreatment DurationOutcomeReference
Hesperidin MG-63Xenograft miceNot specified2 weeksSignificant suppression of tumor growth[3]
Cisplatin U2OSNot specifiedIC50: 4.83 µM (in vitro)48 hours (in vitro)Synergistic cytotoxic effect with Hesperidin[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for in vivo xenograft studies.

Protocol 1: Lung Cancer Xenograft Model

1. Cell Culture:

  • Human lung adenocarcinoma A549 cells are cultured in MEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For injection, cells are harvested from subconfluent dishes, washed, and resuspended in a serum-free medium with Matrigel.

2. Animal Model:

  • Male BALB/c nude mice (20-25 g) are used.

  • Animals are housed in a sterile environment with free access to food and water.

3. Tumor Inoculation:

  • Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.

  • 1x10^6 to 2x10^6 A549 cells in a 70 µl suspension are injected into the right lateral thorax of each mouse.

4. Drug Administration:

  • Hesperidin: Administered orally or via intraperitoneal injection, with dosages typically around 100 mg/kg/day.[1]

  • 5-Fluorouracil: Typically administered intraperitoneally at a dosage of 100 mg/kg/week.[2]

5. Tumor Measurement and Analysis:

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised for weighing and further analysis (e.g., histopathology, Western blot).

Protocol 2: Osteosarcoma Xenograft Model

1. Cell Culture:

  • Human osteosarcoma MG-63 or U2OS cells are cultured in appropriate media (e.g., DMEM) with 10% FBS and antibiotics.

  • Cells are maintained in a standard cell culture incubator.

2. Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude mice) are used.

3. Tumor Inoculation:

  • A suspension of 1x10^7 MG-63 cells is injected subcutaneously into the flank region of the mice.[3]

  • Treatment begins when tumor volume reaches approximately 100 mm³.

4. Drug Administration:

  • Hesperidin: Administered at specified doses, which have been shown to significantly suppress tumor growth.[3]

  • Cisplatin: Used as a reference compound, often in combination with other agents to assess synergistic effects.[4][5][6]

5. Tumor Measurement and Analysis:

  • Tumor growth is monitored, and volume is calculated using the formula: (length × width²) / 2.

  • Upon completion of the treatment period, tumors are excised for further analysis.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_workflow In Vivo Anticancer Drug Testing Workflow A Cell Line Selection & Culture (e.g., A549, MG-63) B Animal Model Preparation (e.g., Nude Mice) A->B C Tumor Inoculation (Subcutaneous/Orthotopic) B->C D Tumor Growth & Animal Grouping C->D E Drug Administration (Hesperidin vs. Alternatives) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Analysis (Tumor Excision, Histology, etc.) F->G H Data Analysis & Conclusion G->H

Caption: A typical workflow for in vivo anticancer drug screening.

G cluster_pathway Hesperidin's Anticancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway Hesperidin Hesperidin PI3K PI3K Hesperidin->PI3K Inhibits STAT3 STAT3 Hesperidin->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis STAT3->Apoptosis

Caption: Hesperidin's inhibitory effects on key cancer signaling pathways.

Mechanism of Action: Signaling Pathways

Hesperidin exerts its anticancer effects through the modulation of several key signaling pathways.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. Hesperidin has been shown to inhibit the activation of PI3K and Akt, leading to the downregulation of downstream effectors like mTOR.[8][9][10] This inhibition ultimately results in decreased cancer cell proliferation and survival.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor progression by promoting cell proliferation and preventing apoptosis. Hesperidin has been observed to suppress the phosphorylation and activation of STAT3, thereby promoting apoptosis in cancer cells.[7]

By targeting these critical pathways, Hesperidin demonstrates a multi-faceted approach to cancer inhibition, making it a promising candidate for further investigation as a standalone or adjuvant therapy.

References

Unraveling the Selectivity of Hymenialdisine: A Comparative Guide to its Cross-Reactivity with Other Receptor Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Hymenialdisine, a marine-derived kinase inhibitor, with other receptor types. Initially, confusion with the structurally similar compound Hymenidin, which has been anecdotally reported as a serotonergic antagonist, prompted a thorough investigation into the broader selectivity profile of Hymenialdisine. This document clarifies the nomenclature and presents available experimental data on its interactions with a panel of protein kinases. At present, there is a notable absence of published data regarding the cross-reactivity of Hymenialdisine with G-protein coupled receptors (GPCRs), including serotonin receptors, and ion channels other than its known inhibitory effects on certain voltage-gated potassium channels.

Executive Summary

Hymenialdisine is a potent, ATP-competitive inhibitor of several protein kinases, with primary targets including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and mitogen-activated protein kinase kinase 1 (MEK1). An extensive screening against a panel of 60 kinases has revealed a broader profile of activity, with nanomolar to micromolar inhibition of additional kinases such as p90RSK, KDR, and c-Kit.[1][2] This guide summarizes the quantitative data on its kinase inhibitory activity, providing a clear comparison of its potency against various targets.

Despite the initial association with serotonergic activity due to the similarly named compound this compound, a comprehensive search of scientific literature has yielded no direct evidence of Hymenialdisine binding to or functionally modulating any serotonin receptor subtype. This highlights a significant gap in the current understanding of Hymenialdisine's off-target effects and underscores the need for broader receptor screening to fully characterize its selectivity and potential for off-target liabilities.

This guide also provides detailed experimental protocols for key assays relevant to determining the kinase inhibitory profile and potential GPCR interactions of compounds like Hymenialdisine. Furthermore, signaling pathways for its primary kinase targets are illustrated to provide context for its mechanism of action.

Quantitative Analysis of Hymenialdisine's Kinase Cross-Reactivity

The following table summarizes the inhibitory activity of Hymenialdisine against a panel of protein kinases. The data is compiled from a study that profiled the compound against 60 recombinant enzymes.[1][2]

Target KinaseIC50 (nM)
Primary Targets
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Additional Targets
p90RSK(nanomolar to micromolar)
KDR (VEGFR2)(nanomolar to micromolar)
c-Kit(nanomolar to micromolar)
Fes(nanomolar to micromolar)
MAPK1 (ERK2)(nanomolar to micromolar)
PAK2(nanomolar to micromolar)
PDK1(nanomolar to micromolar)
PKCθ(nanomolar to micromolar)
PKD2(nanomolar to micromolar)
Rsk1(nanomolar to micromolar)
SGK(nanomolar to micromolar)
Chk1(micromolar)

Experimental Protocols

Radiometric Protein Kinase Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific protein kinase by measuring the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate

  • Hymenialdisine (or other test compounds)

  • [γ-33P]ATP (10 mCi/ml)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Compound Incubation: Add varying concentrations of Hymenialdisine (typically in DMSO) to the reaction mix. Include a vehicle control (DMSO only).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-33P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each Hymenialdisine concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase_Reaction_Mix Prepare Kinase Reaction Mix (Buffer, Substrate, Enzyme) Compound_Addition Add Hymenialdisine/ Vehicle Control Kinase_Reaction_Mix->Compound_Addition Initiate_Reaction Initiate Reaction Compound_Addition->Initiate_Reaction ATP_Mix Prepare [γ-33P]ATP/ATP Mix ATP_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_on_P81 Spot on P81 Paper Stop_Reaction->Spot_on_P81 Wash Wash to Remove Unincorporated ATP Spot_on_P81->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for a radiometric protein kinase assay.
Serotonin Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a compound to a specific serotonin receptor subtype (e.g., 5-HT2A) using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A)

  • Hymenialdisine (or other test compounds)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Mianserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their final concentrations in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Drying and Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of Hymenialdisine. Calculate the IC50 value from the dose-response curve and then convert it to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Membranes, Radioligand, and Test Compounds Assay_Plate Set up Assay Plate: Total, Non-specific, & Compound Wells Prepare_Reagents->Assay_Plate Incubate Incubate to Equilibrium Assay_Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate_Inhibition Calculate % Inhibition Count->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for a serotonin receptor radioligand binding assay.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of key kinase targets of Hymenialdisine. Understanding these pathways provides a framework for interpreting the functional consequences of its inhibitory activity.

G cluster_cdk1 CDK1/Cyclin B Pathway CyclinB Cyclin B Synthesis CDK1_CyclinB CDK1/Cyclin B Complex CyclinB->CDK1_CyclinB Phosphorylation Phosphorylation of Target Proteins CDK1_CyclinB->Phosphorylation G2_M G2/M Transition Phosphorylation->G2_M Hymenialdisine_CDK1 Hymenialdisine Hymenialdisine_CDK1->CDK1_CyclinB Inhibition

Caption: Hymenialdisine inhibits the CDK1/Cyclin B complex, blocking the G2/M cell cycle transition.

G cluster_gsk3b GSK-3β Pathway Wnt Wnt Signal Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK-3β/ Axin/APC Complex Dishevelled->GSK3b_complex Inhibits Beta_Catenin_P β-Catenin-P (Phosphorylated) GSK3b_complex->Beta_Catenin_P Degradation β-Catenin Degradation Beta_Catenin_P->Degradation Hymenialdisine_GSK3b Hymenialdisine Hymenialdisine_GSK3b->GSK3b_complex Inhibition

Caption: Hymenialdisine inhibits GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin.

Conclusion and Future Directions

Hymenialdisine demonstrates potent inhibitory activity against a range of protein kinases, with a profile that extends beyond its initially identified targets of CDKs, GSK-3β, and MEK1. This guide provides a consolidated overview of its known kinase cross-reactivity based on available screening data.

However, a critical gap in the pharmacological understanding of Hymenialdisine is the lack of data on its interactions with other major receptor classes, particularly GPCRs like the serotonin receptors. The initial confusion with the similarly named compound "this compound" highlights the importance of precise nomenclature and the need for comprehensive experimental validation.

For drug development professionals, the potent and somewhat broad kinase inhibitory profile of Hymenialdisine suggests its potential as a lead compound for various therapeutic areas, including oncology and neurodegenerative diseases. However, the absence of a comprehensive safety pharmacology screen, including evaluation against a panel of GPCRs and ion channels, represents a significant hurdle for its further development. Future research should prioritize a broad, unbiased screening of Hymenialdisine to fully elucidate its selectivity profile and identify any potential off-target liabilities. Such studies are essential for a complete risk-benefit assessment and to guide any future medicinal chemistry efforts aimed at optimizing its potency and selectivity.

References

Hymenidin vs. Standard Potassium Channel Blockers: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Hymenidin, a marine-derived alkaloid, against standard potassium channel blockers. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a modulator of voltage-gated potassium channels.

Executive Summary

This compound, a natural compound isolated from marine sponges, has demonstrated inhibitory activity against voltage-gated potassium channels of the Kv1 subfamily. This guide compares its reported efficacy with that of well-established, standard potassium channel blockers: 4-Aminopyridine (4-AP), Tetraethylammonium (TEA), and Amiodarone. While data on this compound's activity across the full Kv1 spectrum is limited, available information suggests a moderate inhibitory potential, particularly against the Kv1.6 channel. In contrast, standard blockers like 4-AP and TEA exhibit broader, albeit varied, inhibitory profiles across the Kv1 subfamily. Amiodarone, a clinically used antiarrhythmic, primarily targets other potassium channels but also shows some interaction with the Kv1 family. Further research is warranted to fully elucidate the selectivity and potency of this compound and its analogues as potential therapeutic agents.

Data Presentation: Comparative Efficacy (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard potassium channel blockers against various isoforms of the Kv1 subfamily. All concentrations are expressed in micromolar (µM). "N/A" indicates that data was not available in the reviewed literature.

Table 1: Efficacy of this compound against Kv1 Channel Isoforms

CompoundKv1.1Kv1.2Kv1.3Kv1.4Kv1.5Kv1.6
This compound N/AN/AN/AN/AN/A3.7[1]

Table 2: Efficacy of Standard Potassium Channel Blockers against Kv1 Channel Isoforms

CompoundKv1.1Kv1.2Kv1.3Kv1.4Kv1.5Kv1.6
4-Aminopyridine (4-AP) 147 - 170[2][3]230[2]N/AN/AN/AN/A
Tetraethylammonium (TEA) ~300-1000>30,000N/AN/AN/A~2000-7000
Amiodarone N/AN/AN/A489.23[4][5]3.9[6]N/A

Note: IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., CHO cells, Xenopus oocytes), temperature, and specific electrophysiological protocol.

Experimental Protocols

The inhibitory effects of this compound and its analogues on Kv1 channels were primarily determined using automated patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) cells and two-electrode voltage clamp on Xenopus laevis oocytes[7][8].

Automated Patch-Clamp Electrophysiology in CHO Cells

This high-throughput technique allows for the rapid screening of compounds on ion channels expressed in mammalian cell lines.

  • Cell Culture and Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the specific human Kv1 channel isoform (e.g., Kv1.1, Kv1.2) are cultured under standard conditions (37°C, 5% CO2).

    • On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution to ensure cell viability and integrity.

    • The cells are then washed and resuspended in an extracellular solution to a final concentration suitable for the automated patch-clamp system.

  • Electrophysiological Recording:

    • The automated patch-clamp system utilizes microfluidic chips where a single cell is captured over a micron-sized aperture, forming a high-resistance "gigaseal".

    • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.

    • A voltage protocol is applied to the cell to elicit potassium currents through the expressed Kv1 channels. This typically involves a holding potential (e.g., -80 mV) followed by a series of depolarizing voltage steps to activate the channels.

  • Compound Application and Data Analysis:

    • A baseline recording of the potassium currents is established.

    • Increasing concentrations of the test compound (e.g., this compound) are then perfused over the cell.

    • The effect of the compound on the peak potassium current is measured at each concentration.

    • The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a robust method for studying the function and pharmacology of heterologously expressed ion channels.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

    • Complementary RNA (cRNA) encoding the specific Kv1 channel subunit is injected into the oocyte cytoplasm.

    • The oocytes are then incubated for 2-5 days to allow for the expression of the ion channels in the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M).

    • One electrode measures the membrane potential (voltage electrode), while the other injects current into the oocyte (current electrode).

    • A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to clamp the membrane potential at the desired level.

    • Voltage steps are applied to activate the expressed Kv channels, and the resulting potassium currents are recorded.

  • Compound Application and Data Analysis:

    • The recording chamber is perfused with a control external solution, and baseline currents are recorded.

    • The external solution is then switched to one containing the test compound at various concentrations.

    • The steady-state inhibition of the potassium current is measured for each concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data with a sigmoidal dose-response function.

Visualizations

Signaling Pathway: Voltage-Gated Potassium Channel Function and Blockade

G General Mechanism of Voltage-Gated Potassium Channel Blockade cluster_membrane Cell Membrane Kv_channel_closed Kv Channel (Closed) Kv_channel_open Kv Channel (Open) Kv_channel_blocked Kv Channel (Blocked) K_ion_out K+ Efflux Kv_channel_open->K_ion_out Repolarization Membrane Repolarization Kv_channel_blocked->Repolarization prevents Depolarization Membrane Depolarization Depolarization->Kv_channel_closed triggers opening Blocker Potassium Channel Blocker (e.g., this compound) Blocker->Kv_channel_open binds to K_ion_out->Repolarization leads to G Workflow for IC50 Determination of a Kv Channel Blocker start Start cell_prep Cell Preparation (CHO or Oocyte Expression System) start->cell_prep recording Electrophysiological Recording (Automated Patch-Clamp or TEVC) cell_prep->recording baseline Establish Baseline Kv Channel Current recording->baseline compound_app Apply Increasing Concentrations of Test Compound baseline->compound_app measure Measure Peak Current Inhibition compound_app->measure plot Plot % Inhibition vs. [Compound] measure->plot fit Fit Data to Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50 end End ic50->end

References

Correlation of In Vitro and In Vivo Activity of Hymenidin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo biological activities of the marine alkaloid Hymenidin and its structurally related analogs, primarily focusing on the well-studied compound Oroidin. Due to the limited availability of data for this compound itself, this guide leverages data from closely related bromopyrrole-imidazole alkaloids to provide a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound and its analogs, a class of marine alkaloids isolated from sponges of the genus Agelas, have demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide synthesizes the available preclinical data to facilitate a deeper understanding of the correlation between their in vitro potency and their potential in vivo efficacy. While direct in vitro to in vivo correlation studies for this compound are scarce, analysis of its close analog Oroidin and its synthetic derivatives provides valuable insights. A recurring challenge in the development of this class of compounds is translating potent in vitro activity into significant in vivo efficacy, a common hurdle for many natural products.

In Vitro Activity of this compound Analogs

The in vitro activity of this compound-related compounds has been evaluated against a variety of cancer cell lines and microbial strains. The data reveals potent cytotoxic and antimicrobial effects for several analogs.

Anticancer Activity

A study on synthetic analogs of Oroidin demonstrated that modifications to the core structure can significantly impact cytotoxic activity against human cancer cell lines. For instance, certain analogs exhibited potent activity against colon cancer cell lines.

Table 1: In Vitro Anticancer Activity of Oroidin and its Analogs

CompoundCell LineCancer TypeIC50 (µM)
OroidinMCF-7Breast42[1]
OroidinA2780Ovarian24[1]
Analog 4l HT29Colon< 5[1]
Analog 4l SW480Colon< 5[1]
Analog 5a HT29Colon< 5[1]
Analog 5l HT29Colon< 5[1]
Analog 5l SW480Colon< 5[1]
Analog 5l MCF-7Breast< 5[1]
Analog 5l A431Skin< 5[1]
Analog 5l Du145Prostate< 5[1]
Analog 5l BE2-CNeuroblastoma< 5[1]
Analog 5l MIAPancreas< 5[1]
Antimicrobial Activity

Oroidin and its synthetic derivatives have also been assessed for their ability to inhibit the growth of various pathogenic microbes. Notably, Oroidin itself shows promising activity against Gram-positive bacteria.

Table 2: In Vitro Antimicrobial Activity of Oroidin and its Analogs

CompoundMicroorganismStrainMIC90 (µM)
OroidinEnterococcus faecalisATCC 29212>50
OroidinStaphylococcus aureusATCC 2592350
OroidinEscherichia coliATCC 25922>50
OroidinCandida albicansATCC 90028>50
Analog 6h Enterococcus faecalisATCC 2921212.5
Analog 6h Staphylococcus aureusATCC 2592312.5
Analog 6h Escherichia coliATCC 2592250
Analog 6g Enterococcus faecalisATCC 2921225
Analog 6g Staphylococcus aureusATCC 2592325
Analog 6g Escherichia coliATCC 2592225
Analog 6g Candida albicansATCC 9002850

In Vivo Activity of Related Natural Products

Direct in vivo studies on this compound or its close analogs are limited in the public domain. To provide a relevant comparison, this guide presents in vivo data for Oridonin, a natural product with well-documented anticancer activity and established in vitro-in vivo correlations. It is important to note that Oridonin is structurally distinct from this compound, and this data is presented for illustrative purposes to highlight the experimental approaches and potential outcomes in preclinical animal models.

Antitumor Efficacy of Oridonin in a Xenograft Model

A study investigating an Oridonin nanosuspension demonstrated enhanced antitumor activity in a mouse model of sarcoma-180 solid tumors compared to the Oridonin solution.[2]

Table 3: In Vivo Antitumor Activity of Oridonin Nanosuspension

Treatment GroupDose (mg/kg)Route of AdministrationTumor Inhibition Rate (%)
Oridonin Solution20Intravenous42.49[2]
Oridonin Nanosuspension20Intravenous60.23[2]

This study highlights that formulation strategies can significantly impact the in vivo efficacy of a natural product, a critical consideration for the development of this compound analogs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation of Inoculum: Bacterial and fungal strains were cultured to a specific density in appropriate broth media.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microplate.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., Sarcoma-180) were subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into treatment and control groups. The test compound was administered via a specified route (e.g., intravenous) and schedule.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, tumors were excised and weighed. The tumor inhibition rate was calculated.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are not fully elucidated, research on related marine alkaloids suggests potential mechanisms of action. One study on synthetic analogs of Oroidin identified the molecular chaperone Heat Shock Protein 90 (Hsp90) as a potential target. Inhibition of Hsp90 can disrupt the function of numerous client proteins that are critical for cancer cell survival and proliferation.

Below is a diagram illustrating the central role of Hsp90 in cancer cell signaling pathways.

Hsp90_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K RAF RAF Receptor_Tyrosine_Kinases->RAF Hsp90 Hsp90 Hsp90->Receptor_Tyrosine_Kinases Hsp90->PI3K Stabilization Akt Akt Hsp90->Akt Stabilization Hsp90->RAF Stabilization Degradation Proteasomal Degradation Hsp90->Degradation Client Protein Degradation Hymenidin_Analog This compound/Oroidin Analog Hymenidin_Analog->Hsp90 Inhibition PI3K->Akt Transcription_Factors Transcription Factors (e.g., Myc, STAT3) Akt->Transcription_Factors MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Metastasis Metastasis Transcription_Factors->Metastasis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound Analogs) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Compound_Synthesis->Antimicrobial_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Proteomics) Cytotoxicity_Screening->Mechanism_of_Action Antimicrobial_Screening->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification Animal_Model Animal Model Development (e.g., Xenograft) Lead_Identification->Animal_Model Promising Candidates Toxicity_Study Toxicity & PK/PD Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Toxicity_Study->Efficacy_Study Data_Analysis Data Analysis & Correlation Efficacy_Study->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Hymenidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Hymenidin, a brominated pyrrole alkaloid, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. Due to its potential toxicity and classification as a dangerous good for transport, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1]

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to be familiar with its handling and storage requirements. This compound is soluble in DMSO, ethanol, or methanol and should be stored at -20°C, protected from light, to maintain its stability for at least two years.[2] When handling the compound, appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a fume hoodMinimizes inhalation of any potential aerosols or dust.

Step-by-Step Disposal Protocol for this compound Waste

The following procedures provide a clear, step-by-step guide for the safe disposal of this compound and associated waste materials. These steps are designed to comply with general laboratory safety standards for handling halogenated organic compounds and toxic alkaloids.

Experimental Protocol: Waste Segregation and Collection

  • Identify and Segregate Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves).

  • Use Designated Waste Containers:

    • Solid this compound waste and contaminated dry materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealable, and puncture-resistant container designated for "Halogenated Organic Waste".[3]

    • Liquid waste containing this compound must be collected in a separate, leak-proof, and chemically compatible container, also labeled as "Halogenated Organic Waste".[3][4] The container must have a tightly fitting cap.[5]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6] Ensure containers are kept closed except when adding waste.[5]

Experimental Protocol: Decontamination of Labware

  • Initial Rinse: Glassware and other reusable lab equipment that have been in contact with this compound should be triple-rinsed with a suitable solvent (such as ethanol or methanol, in which this compound is soluble).[2]

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and added to the "Halogenated Organic Liquid Waste" container.[5] Subsequent rinses should also be collected as hazardous waste.

  • Final Cleaning: After triple rinsing, the labware can be washed according to standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Hymenidin_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal start This compound compound, solutions, or contaminated materials is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., unused compound, contaminated gloves, tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid collect_solid Collect in labeled 'Halogenated Organic Solid Waste' container solid_waste->collect_solid collect_liquid Collect in labeled 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid seal_container Securely seal container when full or for pickup collect_solid->seal_container collect_liquid->seal_container store_waste Store in designated hazardous waste area seal_container->store_waste arrange_pickup Arrange for disposal by certified hazardous waste management store_waste->arrange_pickup

Caption: this compound waste disposal workflow.

Key Disposal Principles

  • NEVER dispose of this compound or its solutions down the drain.[3]

  • DO NOT mix this compound waste with non-halogenated or other incompatible waste streams.

  • ALWAYS handle this compound and its waste within a fume hood to minimize inhalation exposure.

  • ARRANGE for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[7]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.

References

Essential Safety and Disposal Protocols for Handling Hymenidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Hymenidin, a compound used in laboratory research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, also known as 10Z-Hymenialdisine, is classified as a toxic substance.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required Personal Protective Equipment (PPE) when handling this compound.

PPE Category Specification Reason for Requirement
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene rubber)[2]To prevent skin contact, as this compound is toxic upon dermal absorption.[1]
Body Protection Chemical-resistant laboratory coat or overalls.[2][3]To protect against accidental spills and contamination of personal clothing.
Eye Protection Safety goggles or a face shield.[3]To protect eyes from splashes which can cause irritation.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation, as this compound is toxic if inhaled.[1]

Operational Plan for Handling this compound

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Weigh this compound Weigh this compound Assemble Equipment->Weigh this compound Dissolve/React Dissolve/React Weigh this compound->Dissolve/React Decontaminate Equipment Decontaminate Equipment Dissolve/React->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Methodology:

  • Preparation :

    • Before handling this compound, ensure all necessary PPE is correctly donned.

    • Prepare the work area by ensuring it is clean, uncluttered, and within a properly functioning fume hood or designated well-ventilated area.

    • Assemble all necessary equipment, such as glassware, spatulas, and weighing instruments.

  • Handling :

    • When weighing solid this compound, perform the task in a fume hood to avoid inhaling any dust particles.

    • When dissolving or reacting this compound, use appropriate glassware and add reagents slowly to control the reaction.

  • Cleanup and Disposal :

    • Decontaminate all equipment that has come into contact with this compound using an appropriate solvent.

    • Segregate waste into designated, clearly labeled containers.

    • Dispose of waste according to the disposal plan outlined below.

    • Carefully remove PPE to avoid self-contamination.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Contaminated PPE Contaminated PPE Labeled PPE Waste Bag Labeled PPE Waste Bag Contaminated PPE->Labeled PPE Waste Bag Licensed Waste Disposal Service Licensed Waste Disposal Service Labeled Solid Waste Container->Licensed Waste Disposal Service Labeled Liquid Waste Container->Licensed Waste Disposal Service Labeled PPE Waste Bag->Licensed Waste Disposal Service

Caption: A logical flow for the segregation and disposal of this compound-contaminated waste.

Disposal Protocols:

  • Solid Waste : Any solid this compound waste or materials contaminated with solid this compound (e.g., weighing paper, contaminated silica gel) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE : Disposable gloves, aprons, and other contaminated PPE should be placed in a designated hazardous waste bag and sealed.

  • Container Management : All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area.[4][5]

  • Final Disposal : All this compound waste must be disposed of through a licensed professional waste disposal service.[6] Do not dispose of this compound down the drain or in regular trash. Observe all federal, state, and local environmental regulations.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.